molecular formula C11H14N2O B111081 N-phenylpyrrolidine-1-carboxamide CAS No. 5626-53-9

N-phenylpyrrolidine-1-carboxamide

Cat. No.: B111081
CAS No.: 5626-53-9
M. Wt: 190.24 g/mol
InChI Key: NTBKXPQLQPBJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenylpyrrolidine-1-carboxamide is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a carboxamide linker between a pyrrolidine ring and a phenyl group, makes it a valuable precursor and core component for synthesizing novel compounds with potential biological activity. This compound serves as a key synthetic intermediate in the development of more complex molecules. For instance, it has been utilized as a building block in the synthesis of novel pyridopyrimidine derivatives designed as potential inhibitors of oncogenic targets like the mTOR and PI3K pathway, which is crucial in cancer cell proliferation . Furthermore, the carboxamide moiety is a privileged structure in drug design, known for its ability to form stable hydrogen bonds with biological targets, thereby enhancing the binding affinity and potency of lead compounds . Derivatives based on similar N-phenylcarboxamide frameworks have been investigated for a range of therapeutic applications, underscoring the research value of this chemical class . Research into carboxamide derivatives has expanded into other areas, including the exploration of antimicrobial and anticancer agents. The structural motif is common in compounds screened for activity against various bacterial pathogens and cancer cell lines, where they can interact with multiple enzyme targets . As such, this compound presents a promising scaffold for researchers engaged in the design, synthesis, and biological evaluation of new pharmacologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylpyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11(13-8-4-5-9-13)12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBKXPQLQPBJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355112
Record name N-phenyl-1-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5626-53-9
Record name N-phenyl-1-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenylpyrrolidine-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-phenylpyrrolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of N-phenylpyrrolidine-1-carboxamide, a molecule of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrolidine carboxamide scaffold in bioactive compounds.[1][2] This document moves beyond a simple recitation of methods to provide a rationale for the procedural choices, ensuring a deeper understanding of the underlying chemical principles. The protocols described herein are designed to be self-validating, incorporating rigorous characterization to confirm the identity and purity of the final product.

Strategic Approach to Synthesis: The Nucleophilic Addition Pathway

The most direct and efficient route for the synthesis of this compound is the nucleophilic addition of pyrrolidine to phenyl isocyanate. This reaction is mechanistically straightforward and typically proceeds with high yield.

Mechanistic Rationale

The reaction hinges on the high electrophilicity of the central carbon atom in the isocyanate group (-N=C=O) and the nucleophilicity of the secondary amine in the pyrrolidine ring. The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the carbonyl carbon of the phenyl isocyanate. This is followed by a proton transfer from the nitrogen to the oxygen, resulting in the stable amide product. The reaction is generally exothermic and proceeds readily under mild conditions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for similar urea and thiourea formations.[3][4]

Materials:

  • Phenyl Isocyanate (C₇H₅NO)

  • Pyrrolidine (C₄H₉N)

  • Anhydrous Ethanol (EtOH)

  • Diethyl Ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl isocyanate (1.0 eq.) in anhydrous ethanol.

  • Addition of Nucleophile: To the stirred solution, add pyrrolidine (1.0 eq.) dropwise at room temperature. The addition should be controlled to manage any exothermic reaction.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, the product often precipitates out of the solution. If not, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be collected by vacuum filtration.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a crystalline solid.[5]

Safety Precautions: Phenyl isocyanate is toxic, a lachrymator, and moisture-sensitive.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Pyrrolidine is a flammable and corrosive liquid and should also be handled with care.

Workflow for Synthesis and Purification

The following diagram illustrates the logical flow of the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Reagents Phenyl Isocyanate + Pyrrolidine in EtOH Reaction Stir at Room Temp (2-4 hours) Reagents->Reaction Nucleophilic Addition Isolation Precipitation or Concentration Reaction->Isolation Filtration Vacuum Filtration Isolation->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Final_Product Pure N-phenylpyrrolidine- 1-carboxamide Recrystallization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Comprehensive Characterization: A Multi-Technique Approach

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic methods should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectra will provide definitive structural information.

Sample Preparation: A sample of the purified product (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[7]

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.5Broad Singlet1HN-H (Amide)
~ 7.2 - 7.5Multiplet5HC₆H₅ (Aromatic)
~ 3.4 - 3.6Triplet4H-CH₂-N-CH₂- (Pyrrolidine)
~ 1.8 - 2.0Multiplet4H-CH₂-CH₂- (Pyrrolidine)

Note: The pyrrolidine protons may appear as complex multiplets due to second-order effects.[8]

Expected ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 155 - 160C=O (Amide Carbonyl)
~ 138 - 140C (Aromatic, C-N)
~ 128 - 130CH (Aromatic)
~ 120 - 124CH (Aromatic)
~ 45 - 50-CH₂-N-CH₂- (Pyrrolidine)
~ 24 - 28-CH₂-CH₂- (Pyrrolidine)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum should be recorded on a neat solid sample using a universal ATR accessory.

Expected Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~ 3300 - 3400N-HStretching
~ 3000 - 3100C-H (Aromatic)Stretching
~ 2850 - 2960C-H (Aliphatic)Stretching
~ 1640 - 1680C=O (Amide I)Stretching
~ 1500 - 1550N-H Bending / C-N Stretching (Amide II)Bending/Stretching
~ 1450 - 1600C=CAromatic Ring Stretching

The presence of a strong absorption band for the amide C=O stretch and the N-H stretch are key indicators of successful product formation.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 190.11

  • Key Fragments:

    • m/z = 119: [C₆H₅NCO]⁺ (loss of pyrrolidine)

    • m/z = 93: [C₆H₅NH₂]⁺ (aniline fragment)

    • m/z = 71: [C₄H₉N]⁺ (pyrrolidine fragment)

    • m/z = 77: [C₆H₅]⁺ (phenyl fragment)

The fragmentation pattern can be compared to similar structures in spectral databases for confirmation.[11]

Logical Relationships in Characterization

The data obtained from different characterization techniques should be cross-correlated to build a cohesive and undeniable confirmation of the product's identity.

Characterization_Logic cluster_data Experimental Data cluster_info Structural Information NMR NMR (¹H & ¹³C) Structure Carbon-Hydrogen Framework NMR->Structure FTIR FTIR Func_Groups Functional Groups (Amide, Phenyl, Pyrrolidine) FTIR->Func_Groups MS Mass Spec. Mol_Weight Molecular Weight & Formula MS->Mol_Weight Confirmed_Product Confirmed N-phenylpyrrolidine- 1-carboxamide Structure->Confirmed_Product Func_Groups->Confirmed_Product Mol_Weight->Confirmed_Product

Caption: Interrelation of analytical techniques for structural confirmation.

Conclusion

The synthesis of this compound via the nucleophilic addition of pyrrolidine to phenyl isocyanate is a reliable and efficient method. The identity and purity of the product can be unequivocally confirmed through a combination of NMR and FTIR spectroscopy, and mass spectrometry. This guide provides the necessary theoretical framework and practical details for the successful synthesis and characterization of this important chemical entity, empowering researchers in their drug discovery and development endeavors.

References

  • Jiang, J.-H. (2009). N-Phenylpyrrolidine-1-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 65(2), o52. [Link]

  • Li, Y. (2011). N-p-Tolylpyrrolidine-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3327. [Link]

  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a. ResearchGate. [Link]

  • Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research & Reviews: Journal of Medicinal & Organic Chemistry, 1(1). [Link]

  • Feng, Y., et al. (2011). (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1139. [Link]

  • Ajani, O. O., et al. (2013). Ecofriendly Synthesis in Aqueous Medium: An Expeditious Approach to New N,N-Diethyl Amide Bearing Benzenemethanesulfonamides. The Open Organic Chemistry Journal, 7, 1-1. [Link]

  • Beauchemin, A. M., et al. (2019). Investigation of 1,3,4–Oxadiazol–2(3H)–ones as Heterocyclic, Amidoisocyanate Precursors. The Journal of Organic Chemistry, 84(15), 9792-9800. [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]

  • Buchwald, S. L., et al. (n.d.). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Syn. s3-us-west-2.amazonaws.com. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of PPD. ResearchGate. [Link]

  • IRIS-UNIPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS-UNIPA. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • ResearchGate. (n.d.). N-Phenylpyrrolidine-1-carbothioamide. ResearchGate. [Link]

  • NIST. (n.d.). 1-Pyrrolidinecarboxaldehyde. NIST WebBook. [Link]

  • NIST. (n.d.). Acetamide, N-phenyl-. NIST WebBook. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-phenylpyrrolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylpyrrolidine-1-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a pyrrolidine ring linked to a phenyl group via a carboxamide linkage, presents a scaffold with potential for diverse biological activities. Understanding the physicochemical properties of this molecule is paramount for predicting its behavior in biological systems, guiding formulation development, and ensuring the reliability of experimental results. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, alongside detailed, field-proven methodologies for their experimental determination.

Compound Identification and Structure

  • Chemical Name: this compound

  • CAS Number: 5626-53-9[1]

  • PubChem CID: 791811[1]

  • Molecular Formula: C₁₁H₁₄N₂O[1]

  • Molecular Weight: 190.24 g/mol [1][2]

  • Chemical Structure:

    
    
    

Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Melting Point Data not availableInfluences solid-state properties, such as stability and dissolution rate.
Boiling Point Data not availableRelevant for purification and assessing thermal stability.
Aqueous Solubility Data not availableA critical determinant of bioavailability and formulation options.
pKa Data not availableGoverns the ionization state at physiological pH, affecting absorption, distribution, and target binding.
logP (XLogP3) 1.6[1]A measure of lipophilicity, which influences membrane permeability and metabolic stability.
Hydrogen Bond Donors 1[1]Contributes to solubility and interactions with biological targets.
Hydrogen Bond Acceptors 1[1]Contributes to solubility and interactions with biological targets.

Experimental Determination of Physicochemical Properties

This section outlines standardized, self-validating experimental protocols for the precise determination of the key physicochemical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Melting Point Determination using Differential Scanning Calorimetry (DSC)

Expertise & Experience: Differential Scanning Calorimetry (DSC) is the gold standard for determining the melting point of a crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram, providing a highly accurate and reproducible value. The sharpness of the peak also offers an indication of the sample's purity.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C) at a constant heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.

  • Data Analysis: The onset temperature of the endothermic peak in the heat flow versus temperature plot is recorded as the melting point.

Diagram of DSC Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Analysis cluster_analysis Data Analysis Prep Weigh 2-5 mg of sample Pan Place in Al DSC pan Prep->Pan Load Load sample & reference pans Pan->Load Equilibrate Equilibrate at 25°C Load->Equilibrate Ramp Ramp temperature at 10°C/min Equilibrate->Ramp Analyze Identify endothermic peak Ramp->Analyze Result Determine onset temperature (Melting Point) Analyze->Result

Caption: Workflow for melting point determination using DSC.

Boiling Point Determination

Expertise & Experience: For non-volatile compounds, the boiling point is often determined under reduced pressure to prevent decomposition. The Thiele tube method is a simple and effective technique for micro-scale boiling point determination.

Experimental Protocol:

  • Sample Preparation: Place a small amount of this compound into a small test tube.

  • Apparatus Setup: Invert a sealed-end capillary tube into the test tube containing the sample. Attach the test tube to a thermometer.

  • Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heat the Thiele tube gently.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to enter the capillary tube upon cooling.

Diagram of Boiling Point Determination Workflow:

BoilingPoint_Workflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_heating Heating & Observation Sample Place sample in test tube Capillary Insert inverted capillary tube Sample->Capillary Attach Attach to thermometer Capillary->Attach Immerse Immerse in Thiele tube Attach->Immerse Heat Gently heat Thiele tube Immerse->Heat Observe Observe bubble stream Heat->Observe Record Record temperature at bubble cessation Observe->Record Solubility_Workflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification Add Add excess solid to water Shake Agitate at constant temperature Add->Shake Settle Settle or centrifuge Shake->Settle Aliquot Withdraw supernatant Settle->Aliquot Analyze Analyze by HPLC-UV Aliquot->Analyze Result Calculate solubility Analyze->Result pKa_Workflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis Prepare Prepare solution of known concentration Titrate Titrate with standardized acid/base Prepare->Titrate Monitor Monitor pH continuously Titrate->Monitor Plot Plot pH vs. titrant volume Monitor->Plot Determine Determine pKa from half-equivalence point Plot->Determine logP_Workflow cluster_prep Standard Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis Standards Prepare standards with known logP Analyze Analyze standards and sample Standards->Analyze Calibrate Generate calibration curve (log k' vs. logP) Analyze->Calibrate Calculate Calculate logP of sample Calibrate->Calculate

Sources

A Technical Guide to Unraveling the Mechanism of Action of N-phenylpyrrolidine-1-carboxamide: A Phenotypic Hit to Validated Target Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Black Box" Problem in Phenotypic Discovery

Phenotypic screening has undergone a renaissance, enabling the discovery of first-in-class molecules that modulate complex cellular processes. However, a phenotypic "hit"—a compound that elicits a desired biological response (e.g., induction of apoptosis in a cancer cell line)—is often a "black box." The critical path from hit to lead candidate hinges on deconstructing this black box to identify the specific molecular target(s) and elucidate the mechanism of action.[1][2]

This guide outlines a comprehensive, multi-phase strategy for the target deconvolution of a hypothetical hit compound, N-phenylpyrrolidine-1-carboxamide (NPC-1) , identified in a screen for inhibitors of cancer cell proliferation. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs, suggesting a high potential for biological activity.[3][4] Our workflow is designed to be logical, efficient, and grounded in rigorous scientific validation, moving from broad, hypothesis-generating studies to definitive, high-confidence target identification and pathway analysis.

The Strategic Workflow: A Multi-Pronged Approach to Target Deconvolution

A successful MoA discovery campaign cannot rely on a single methodology. It requires the strategic integration of computational, biochemical, and cellular approaches to build a compelling and verifiable body of evidence. Our workflow is structured into three distinct but interconnected phases.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Direct Target Identification cluster_2 Phase 3: Target Validation & Pathway Elucidation p1_1 In Silico Profiling (Target Prediction) p1_2 Broad Spectrum Profiling (e.g., Kinome Scan) p1_1->p1_2 Narrows experimental focus p1_3 Phenotypic Characterization (Cell Painting, etc.) p1_2->p1_3 Informs deeper phenotypic analysis p2_1 Affinity Chromatography- Mass Spectrometry (AC-MS) p1_3->p2_1 Generates list of candidate proteins p2_2 Cellular Thermal Shift Assay (CETSA) p2_1->p2_2 Orthogonal Validation (Label vs. Label-Free) p3_1 Biochemical Assays (Enzyme Kinetics, SPR) p2_2->p3_1 Provides high-confidence candidate target p3_2 Genetic Validation (CRISPR KO/KD) p3_1->p3_2 Confirms functional relevance in cells p3_3 Downstream Pathway Analysis (Phosphoproteomics, Reporter Assays) p3_2->p3_3 Links target to phenotype end Validated MoA p3_3->end start Phenotypic Hit: NPC-1 start->p1_1

Figure 1: High-level workflow for MoA discovery of NPC-1.

Phase 1: Hypothesis Generation & Experimental Triage

The initial phase focuses on narrowing the vast landscape of potential targets to a manageable set of high-probability candidates. This prevents resource-intensive "fishing expeditions" and provides a data-driven foundation for subsequent experiments.

In Silico Profiling

Causality: Before initiating wet-lab experiments, we leverage the chemical structure of NPC-1 to predict its biological targets. Computational methods compare the NPC-1 structure against databases of known ligands and their targets, identifying proteins that are predicted to bind NPC-1 based on structural or electrostatic similarity.

Methodology:

  • Similarity Searching: Utilize platforms like SwissTargetPrediction or SEA (Similarity Ensemble Approach) to identify proteins with known ligands that are structurally similar to NPC-1.

  • Pharmacophore Modeling: If a common biological activity is known for related pyrrolidine carboxamide derivatives (e.g., antitubercular or anticonvulsant activity), develop a pharmacophore model to screen against 3D protein structure databases.[5][6]

Self-Validation: This step is purely predictive. Its value is not in providing a definitive answer but in generating a testable hypothesis list that will be validated or refuted by the experimental data in subsequent phases.

Broad Spectrum Profiling: Kinome Scanning

Causality: Since dysregulated kinase activity is a hallmark of cancer, and many proliferation inhibitors target kinases, a broad kinase panel screen is a high-yield starting point. This experiment empirically tests NPC-1 against hundreds of kinases to identify potential targets or target families, immediately focusing the investigation.[7][8]

Methodology:

  • Submit NPC-1 for a competitive binding assay or enzymatic activity screen against a large, representative panel of human kinases (e.g., >300 kinases).[7][9] The compound is typically tested at a single high concentration (e.g., 1 or 10 µM).

Data Presentation & Interpretation: The results are summarized to highlight the most potently inhibited kinases. This provides the first experimental evidence of specific molecular interactions.

Table 1: Hypothetical Kinome Profiling Results for NPC-1 (10 µM)
Kinase Target % Inhibition
CDK2/CycA98%
CDK9/CycT195%
GSK3β85%
MAPK1 (ERK2)25%
EGFR15%
... (300+ other kinases)<10%

Insight: The data in Table 1 strongly suggest that NPC-1 is a potent inhibitor of Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK9. This transforms our investigation from a broad search into a focused effort to validate these specific kinases as the primary targets responsible for the anti-proliferative phenotype.

Phase 2: Unbiased, Direct Target Identification

With a strong hypothesis in hand, the next phase employs unbiased techniques to identify the direct binding partners of NPC-1 in a cellular context. The use of orthogonal methods is critical to build confidence and eliminate artifacts.

Affinity Chromatography-Mass Spectrometry (AC-MS)

Causality: This is a classic and powerful chemical proteomics approach to "fish" for binding partners directly from the native proteome.[10][11][12] By immobilizing NPC-1 on a solid support, we can selectively capture its interacting proteins from a cell lysate. Subsequent identification by mass spectrometry provides a list of high-affinity candidate targets.[12][13]

G cluster_workflow AC-MS Workflow cluster_controls Essential Controls start 1. Synthesize NPC-1 Probe (e.g., with Biotin tag) immobilize 2. Immobilize Probe on Streptavidin Beads start->immobilize incubate 3. Incubate Beads with Cell Lysate immobilize->incubate wash 4. Wash Away Non-specific Binders incubate->wash elute 5. Elute Bound Proteins wash->elute analyze 6. LC-MS/MS Analysis & Protein ID elute->analyze control1 Beads-Only Control (No Probe) control2 Competition Control (Beads + Probe + Excess Free NPC-1)

Figure 2: Workflow and controls for Affinity Chromatography-MS.

Self-Validation System: The trustworthiness of AC-MS data depends entirely on the controls:

  • Negative Control: A parallel experiment using beads without the immobilized NPC-1 probe identifies proteins that bind non-specifically to the matrix itself.

  • Competition Control: A parallel experiment is performed where the lysate is co-incubated with the probe-functionalized beads and a large excess of free, unmodified NPC-1. A true binding partner will preferentially bind to the free compound, and its signal in the MS analysis will be significantly reduced or eliminated.

Proteins that are present in the main experiment but absent or significantly reduced in both control experiments are considered high-confidence candidate targets.

Cellular Thermal Shift Assay (CETSA)

Causality: AC-MS requires chemical modification of the drug, which can alter its binding properties. CETSA is a label-free, orthogonal method that confirms direct target engagement inside intact cells.[10] The principle is that a protein becomes more thermally stable when bound to its ligand. By heating cell lysates or intact cells treated with NPC-1 to various temperatures, we can measure changes in the thermal stability of the proposed target (e.g., CDK2).

Methodology:

  • Treat two populations of cells: one with vehicle (DMSO) and one with NPC-1.

  • Lyse the cells and divide each lysate into several aliquots.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C).

  • Centrifuge to pellet the denatured, aggregated proteins.

  • Analyze the amount of soluble protein remaining in the supernatant at each temperature by Western Blotting for the candidate target (CDK2).

Expected Outcome: In the NPC-1-treated sample, CDK2 will remain soluble at higher temperatures compared to the vehicle-treated sample, indicating a direct binding interaction in the cell.

Phase 3: Target Validation and Pathway Elucidation

Identification of a direct binding partner is not sufficient. This phase definitively proves that the interaction between NPC-1 and the candidate target is responsible for the observed anti-proliferative phenotype.

Biochemical Validation

Causality: To confirm the functional consequence of NPC-1 binding to its target, we must quantify this interaction using purified components.

Methodologies:

  • Enzymatic Assay: Perform an in vitro kinase assay using purified recombinant CDK2/CycA. Measure the rate of phosphorylation of a known substrate (e.g., Histone H1) in the presence of varying concentrations of NPC-1. This will determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Binding Affinity Measurement: Use a biophysical technique like Surface Plasmon Resonance (SPR) to directly measure the binding kinetics (k_on, k_off) and affinity (K_D) between NPC-1 and purified CDK2.

Table 2: Hypothetical Biochemical Validation Data for NPC-1
Assay Result
CDK2/CycA Enzymatic AssayIC₅₀ = 75 nM
CDK9/CycT1 Enzymatic AssayIC₅₀ = 150 nM
SPR Binding Assay (to CDK2)K_D = 50 nM

Insight: These data would confirm that NPC-1 is a potent, direct inhibitor of CDK2 with nanomolar affinity, corroborating the findings from the kinome scan and direct target identification phases.

Genetic Validation

Causality: This is the ultimate test of target relevance. If CDK2 is the true target, then removing it from the cells should mimic the effect of the drug or, more definitively, render the cells resistant to the drug.

Methodology:

  • Use CRISPR/Cas9 to generate a cell line where the gene for CDK2 (CDK2) has been knocked out (KO).

  • Perform a cell proliferation assay (e.g., CellTiter-Glo®) comparing the sensitivity of the wild-type (WT) cells and the CDK2 KO cells to NPC-1.

Expected Outcome: The CDK2 KO cells will show significantly reduced sensitivity to NPC-1 compared to the WT cells. This provides powerful evidence that CDK2 is the key mediator of NPC-1's anti-proliferative effect.

Downstream Pathway Analysis

Causality: Finally, we connect the direct target inhibition to the observed cellular phenotype. CDK2 inhibition is known to cause cell cycle arrest by preventing the phosphorylation of key substrates like Retinoblastoma protein (pRb).

Methodology:

  • Western Blotting: Treat cancer cells with NPC-1 for various times and at various doses. Probe cell lysates with antibodies against total pRb and phosphorylated pRb (at Ser807/811, a CDK2 site).

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to analyze the cell cycle distribution of cells treated with NPC-1.

Expected Outcome: Treatment with NPC-1 should lead to a dose-dependent decrease in pRb phosphorylation and an accumulation of cells in the G1 phase of the cell cycle, consistent with CDK2 inhibition.

G cluster_legend NPC1 NPC-1 CDK2 CDK2 / Cyclin A NPC1->CDK2 Inhibits pRb_p Phosphorylated pRb (Active) CDK2->pRb_p Phosphorylates E2F E2F Transcription Factors pRb_p->E2F Releases S_Phase S-Phase Entry & Cell Proliferation E2F->S_Phase Activates Transcription Inhibition Inhibition Activation Activation

Figure 3: Validated signaling pathway for NPC-1 action.

Conclusion: From Hit to a Mechanistically Understood Lead

By following this integrated and multi-faceted workflow, we have successfully moved from a phenotypic hit, NPC-1, to a lead compound with a well-defined mechanism of action. We have demonstrated through orthogonal biochemical and cellular methods that NPC-1 directly binds to and inhibits CDK2, leading to decreased pRb phosphorylation, G1 cell cycle arrest, and ultimately, the observed anti-proliferative phenotype. This high-confidence MoA provides a solid foundation for further medicinal chemistry optimization, biomarker development, and preclinical evaluation.

Appendix: Detailed Experimental Protocols

A.1 Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
  • Probe Synthesis: Synthesize an NPC-1 analogue with a linker (e.g., a polyethylene glycol chain) terminating in a biotin moiety. Ensure the linker attachment point is distal from the presumed pharmacophore to minimize disruption of target binding.

  • Bead Preparation: Resuspend streptavidin-coated magnetic beads in lysis buffer. Incubate with the biotinylated NPC-1 probe for 1 hour at 4°C to allow immobilization. Wash beads 3x with lysis buffer to remove unbound probe.

  • Lysate Preparation: Culture and harvest ~5x10⁸ cells. Lyse in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. Clarify lysate by centrifugation at 14,000 x g for 15 minutes.

  • Affinity Capture: Add the clarified lysate to the probe-conjugated beads. For competition control, add a 100-fold molar excess of free NPC-1. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand. Discard the supernatant. Wash the beads 5x with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute bound proteins by boiling the beads in 1x SDS-PAGE loading buffer for 10 minutes.

  • MS Analysis: Separate the eluted proteins on a short SDS-PAGE gel (in-gel digestion) or perform on-bead digestion with trypsin. Analyze the resulting peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis: Identify proteins using a database search algorithm (e.g., MaxQuant). Quantify protein abundance using label-free quantification (LFQ). Filter results to identify proteins significantly enriched in the probe sample compared to beads-only and competition controls.

A.2 Protocol: Cellular Thermal Shift Assay (CETSA) via Western Blot
  • Cell Treatment: Plate cells to achieve ~80% confluency. Treat one set of plates with 10x the IC₅₀ of NPC-1 and another with vehicle (e.g., 0.1% DMSO) for 2 hours.

  • Harvesting: Wash cells with PBS, scrape, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat individual tubes to a specific temperature for 3 minutes using a thermal cycler, across a gradient (e.g., 42°C to 68°C in 2°C increments). Cool at room temperature for 3 minutes.

  • Lysis: Lyse cells by three freeze-thaw cycles using liquid nitrogen.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Western Blot: Collect the supernatants (soluble fraction). Normalize total protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western Blot using a primary antibody specific for the target of interest (e.g., anti-CDK2).

  • Analysis: Quantify band intensity at each temperature. Plot the percentage of soluble protein relative to the unheated control versus temperature for both vehicle and NPC-1 treated samples to generate melting curves. A rightward shift in the curve for the NPC-1 sample indicates target stabilization.

References

  • He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. [Link]

  • Cardullo, N., & Ciaffaglione, V. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 28(15), 5845. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. drughunter.com. [Link]

  • Li, Y. (2011). N-p-Tolylpyrrolidine-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3283. [Link]

  • Karikari, A. S., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0245812. [Link]

  • Poyraz, S., & Döndaş, H. A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1256973. [Link]

  • Zhang, M., et al. (2018). Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 26(21), 5653-5660. [Link]

  • He, X., et al. (2006). Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-23. [Link]

  • Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118-126. [Link]

  • Oncolines B.V. (n.d.). Kinome Profiling. oncolines.com. [Link]

  • K.P., S., & C.S., D. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(8), 867-877. [Link]

  • Wang, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry, 14(11), 2055-2075. [Link]

  • Cass, Q. B., & Almeida, F. G. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 9(36), 3-7. [Link]

  • Gilbert, M. M., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1363-1373. [Link]

  • Cass, Q. B., et al. (2024). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences, 11, 1374581. [Link]

  • ResearchGate. (n.d.). Schematic overview of the target deconvolution workflow implemented in the study. [Link]

  • Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current opinion in chemical biology, 17(1), 118–126. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. pharmaron.com. [Link]

  • Van Breemen, R. B. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Chromatography Online. [Link]

  • Li, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Molecules, 29(5), 987. [Link]

  • Pamgene. (n.d.). KinomePro - Functional Kinase Activity Profiling. pamgene.com. [Link]

  • Wang, C., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry, 253, 115317. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylpyrrolidine. PubChem Compound Database. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. broadinstitute.org. [Link]

  • MtoZ Biolabs. (n.d.). Target Identification Services. mtoz-biolabs.com. [Link]

  • Li, Q., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 27(19), 6720. [Link]

  • Prasanna, P., et al. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 960-967. [Link]

  • Al-Warhi, T., et al. (2023). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200057. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem Compound Database. [Link]

  • Johnson, W., et al. (2019). Safety Assessment of PCA (2-Pyrrolidone-5-Carboxylic Acid) and Its Salts as Used in Cosmetics. International Journal of Toxicology, 38(1_suppl), 35S-45S. [Link]

Sources

An In-depth Technical Guide on the Toxicological Profile of N-phenylpyrrolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-phenylpyrrolidine-1-carboxamide and its structural analogs represent a class of compounds with emerging interest in medicinal chemistry, with research exploring their potential as anticonvulsant and anti-inflammatory agents.[1][2] As with any novel chemical entity destined for therapeutic development, a thorough understanding of its toxicological profile is paramount for ensuring safety and guiding preclinical and clinical research. This technical guide provides a comprehensive overview of the known and predicted toxicological characteristics of this compound, drawing upon available data for the compound and its close structural analogs. Furthermore, this document outlines detailed, field-proven methodologies for the systematic evaluation of its cytotoxic, genotoxic, and acute toxic potential, offering a self-validating framework for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

This compound belongs to the family of carboxamides, characterized by a carboxamide group linked to a pyrrolidine ring and a phenyl group. The inherent chemical properties of this scaffold, including the basicity of the pyrrolidine nitrogen and the potential for various substitutions, contribute to its diverse biological activities.[3] While specific therapeutic applications for this compound are not yet established, related compounds have shown promise. For instance, various N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives have been synthesized and evaluated for their anticonvulsant properties.[1][4] Additionally, some pyrrolidine carboxamides have been identified as inhibitors of enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.[5]

This guide will systematically explore the toxicological landscape of this compound, beginning with its physicochemical properties and a summary of available hazard information. The subsequent sections will delve into the critical toxicological endpoints and provide detailed protocols for their assessment.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its toxicological behavior.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂OPubChem
Molecular Weight 190.24 g/mol [6]
IUPAC Name This compoundPubChem
CAS Number 6024-91-5PubChem
Predicted LogP 1.6[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 1[6]

Toxicological Assessment Framework

A comprehensive toxicological evaluation of a novel compound like this compound necessitates a tiered approach, starting with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies to determine acute toxicity and identify potential target organs.

Workflow for Toxicological Evaluation

The following diagram illustrates a logical workflow for the toxicological assessment of this compound.

toxicological_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_data Data Analysis & Risk Assessment cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) genotoxicity_in_vitro Genotoxicity Assays (e.g., Ames Test, In Vitro Micronucleus) cytotoxicity->genotoxicity_in_vitro Provides initial toxicity data acute_toxicity Acute Oral Toxicity (OECD 423) genotoxicity_in_vitro->acute_toxicity Informs dose selection genotoxicity_in_vivo In Vivo Micronucleus Assay acute_toxicity->genotoxicity_in_vivo Confirms genotoxicity in a whole organism risk_assessment Risk Assessment and Safety Profile Determination genotoxicity_in_vivo->risk_assessment

Caption: A stepwise workflow for the comprehensive toxicological evaluation of this compound.

Known and Predicted Hazards

Direct toxicological data for this compound is limited. However, information from aggregated GHS classifications provides a preliminary hazard assessment.

According to notifications to the ECHA C&L Inventory, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

  • Skin Irritation (Category 2): Causes skin irritation.[6]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[6]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[6]

For the structurally related compound, 1-Phenylpyrrolidine, GHS classifications also indicate it is harmful if swallowed and harmful in contact with skin.[7]

In Vitro Cytotoxicity Assessment

Cytotoxicity assays are fundamental for initial toxicity screening, providing data on the concentration at which a compound induces cell death.[8][9][10][11] The MTT assay is a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[8]

Experimental Protocol: MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a relevant human cell line (e.g., HepG2 for liver toxicity or a cell line relevant to the intended therapeutic target).

Materials:

  • Human cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Treatment: After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key concern due to the potential for carcinogenicity.[12] A standard battery of tests includes an in vitro bacterial reverse mutation assay (Ames test) and an in vivo micronucleus assay.

In Vitro Genotoxicity: The Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[13][14][15][16][17]

Experimental Protocol: Ames Test (Plate Incorporation Method)

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, and TA102)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Positive controls (with and without S9 activation)

  • S9 fraction from induced rat liver

  • Cofactor solution (NADP, G6P)

  • Top agar (0.6% agar, 0.5% NaCl)

  • Minimal glucose agar plates

Procedure:

  • Strain Preparation: Grow overnight cultures of the Salmonella typhimurium strains.

  • Test Mixture Preparation: In a sterile tube, add the following in order:

    • 0.1 mL of bacterial culture

    • 0.1 mL of the test compound at various concentrations

    • 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (without metabolic activation)

  • Pre-incubation: Incubate the mixture at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar (kept at 45°C) to the test mixture, vortex briefly, and pour onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vivo Genotoxicity: Mammalian Erythrocyte Micronucleus Test

The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing the formation of micronuclei in polychromatic erythrocytes.[18][19]

Experimental Protocol: In Vivo Micronucleus Assay

Materials:

  • Young adult rodents (e.g., mice or rats)

  • This compound

  • Vehicle control

  • Positive control (e.g., cyclophosphamide)

  • Fetal bovine serum

  • Giemsa stain

  • Acridine orange stain

  • Microscope slides

Procedure:

  • Dose Selection: Determine dose levels based on a preliminary acute toxicity study. The highest dose should be the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg.

  • Animal Dosing: Administer the test compound to groups of animals (typically 5 per sex per group) via the intended clinical route of administration (e.g., oral gavage). Include vehicle and positive control groups.

  • Sample Collection: Collect bone marrow or peripheral blood at 24 and 48 hours after a single treatment.[19]

  • Slide Preparation: Prepare bone marrow smears or blood smears on microscope slides.

  • Staining: Stain the slides with Giemsa or acridine orange.

  • Microscopic Analysis: Score at least 4000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei.[19]

  • Data Analysis: A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to the vehicle control group.[19]

micronucleus_assay start Dose Range Finding Study dosing Animal Dosing (Test, Vehicle, Positive Control) start->dosing sampling Sample Collection (Bone Marrow/Peripheral Blood) at 24h and 48h dosing->sampling slide_prep Slide Preparation and Staining sampling->slide_prep analysis Microscopic Analysis (Scoring of Micronucleated PCEs) slide_prep->analysis end Statistical Analysis and Interpretation analysis->end

Caption: Workflow of the in vivo micronucleus assay.

Acute Systemic Toxicity

Acute oral toxicity studies provide information on the health hazards likely to arise from a single, short-term exposure to a substance by the oral route.[20][21] The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a small number of animals to classify a substance into a toxicity category based on the Globally Harmonised System (GHS).[22][23]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Materials:

  • Healthy, young adult female rats (nulliparous and non-pregnant)

  • This compound

  • Appropriate vehicle

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.[24]

  • Dosing:

    • Start with a group of 3 female rats at a dose of 2000 mg/kg (limit test).[22]

    • If mortality is observed, proceed to a lower starting dose (e.g., 300 mg/kg) with a new group of 3 female rats.

    • The procedure is stepwise, using 3 animals per step. The outcome of each step determines the next step.

  • Observation:

    • Observe animals individually at least once during the first 30 minutes after dosing, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[22]

    • Record all clinical signs of toxicity and mortality.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Pathology: At the end of the study, perform a gross necropsy on all animals.

  • Data Analysis: The classification of the substance is based on the number of animals that die at a given dose level, according to the GHS classification system.

Metabolism and Toxicokinetics

The metabolism of this compound is not well-characterized. However, insights can be drawn from related structures. The pyrrolidine ring is susceptible to various metabolic transformations. For example, the metabolism of nitrosopyrrolidine in rat hepatocytes involves α-hydroxylation and subsequent ring opening to form various metabolites.[25] Studies on other complex molecules containing a pyrrolidine moiety have also identified hydroxylation as a key metabolic pathway.[26] Potential metabolic pathways for this compound could include hydroxylation of the phenyl or pyrrolidine ring, N-dealkylation, and amide hydrolysis.

metabolism_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylation Hydroxylation (Phenyl or Pyrrolidine Ring) parent->hydroxylation CYP450 hydrolysis Amide Hydrolysis parent->hydrolysis Amidases conjugation Conjugation (e.g., Glucuronidation) hydroxylation->conjugation hydrolysis->conjugation

Caption: Postulated metabolic pathways for this compound.

Conclusion and Future Directions

The available data suggests that this compound is likely to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[6] However, a definitive toxicological profile requires a systematic evaluation as outlined in this guide. The provided experimental protocols for assessing cytotoxicity, genotoxicity, and acute toxicity offer a robust framework for generating the necessary data to support the safe development of this and related compounds. Future research should focus on conducting these studies to establish a comprehensive safety profile, including elucidating the metabolic pathways and identifying potential target organs of toxicity.

References

  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. [Link]

  • PubChem. (n.d.). 1-Phenylpyrrolidine. National Center for Biotechnology Information. [Link]

  • Li, Y. (2011). N-p-Tolylpyrrolidine-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2668. [Link]

  • Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews: Journal of Medicinal Chemistry, 1(1), 1-5. [Link]

  • PubChem. (n.d.). N-phenylpyrrolidine-2-carboxamide. National Center for Biotechnology Information. [Link]

  • Roy, A., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 9(2), 1-10. [Link]

  • Krishna, G., & Hayashi, M. (2000). In vivo rodent micronucleus assay: protocol, conduct and data interpretation. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 155-166. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Charles River Laboratories. (n.d.). Rodent Micronucleus Assay. [Link]

  • Angelis, Y. S., et al. (2023). Ligandrol (1) and select metabolites (2–4): the pyrrolidinone‐type... Drug Testing and Analysis. [Link]

  • OECD. (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Parasuraman, S. (2011). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Journal of Pharmacology and Pharmacotherapeutics, 2(2), 85-88. [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • Nucro-Technics. (n.d.). OECD 474: In vivo Mammalian Micronucleus Test. [Link]

  • Al-Subeh, M. Z., et al. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP Using Human Liver Microsomes and UPLC-QTOF-MS. Metabolites, 12(2), 114. [Link]

  • ResearchGate. (2024). 8 Steps of using a blood sample in in vivo micronucleus assay. [Link]

  • ResearchGate. (2021). Update on in vitro cytotoxicity assays for drug development. [Link]

  • Manjanatha, M. G., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. [Link]

  • National Center for Biotechnology Information. (2015). Study of the in vitro cytotoxicity testing of medical devices. [Link]

  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]

  • Chen, C. B., et al. (1981). The metabolism of nitrosopyrrolidine by hepatocytes from Fischer rats. Cancer Research, 41(12 Pt 1), 5057-5062. [Link]

  • OECD. (1987). Test No. 401: Acute Oral Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • National Center for Biotechnology Information. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]

  • Wang, Y., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry, 251, 115256. [Link]

  • OECD. (2002). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Nelson Labs. (n.d.). Ames Mutagenicity Test. [Link]

  • SciSpace. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. [Link]

  • Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for N-Nitrosodiphenylamine. [Link]

  • ResearchGate. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. [Link]

  • National Center for Biotechnology Information. (2017). Toxicological Profile for N-Nitrosodiphenylamine - TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. [Link]

  • YouTube. (2020). Ames test ( Technique to determine mutagenic potential). [Link]

  • University of Palermo. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423. [Link]

Sources

Methodological & Application

Evaluating the Efficacy of N-phenylpyrrolidine-1-carboxamide: A Guide to Cell-Based Assay Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylpyrrolidine-1-carboxamide and its analogs represent a class of compounds with potential therapeutic applications, including the modulation of inflammatory responses and cancer cell proliferation.[1][2] The robust evaluation of such novel chemical entities is paramount in the early stages of drug discovery. This guide provides a comprehensive suite of cell-based assay protocols designed to meticulously assess the efficacy of this compound.

For the purpose of this application note, we will hypothesize that this compound is being investigated as a potential inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immunity, cell survival, and proliferation.[3] Its dysregulation is implicated in numerous diseases, making it a prime target for therapeutic intervention.

This document will guide researchers through a logical, multi-tiered approach, starting with foundational cytotoxicity and viability assays to establish a safe therapeutic window, followed by target-specific assays to determine the compound's effect on the NF-κB pathway, and culminating in functional downstream assays.

Part 1: Foundational Assays: Establishing a Therapeutic Window

Before assessing the specific efficacy of a compound, it is critical to determine its inherent cytotoxicity. These initial assays will help define the concentration range at which this compound can be evaluated without causing non-specific cell death, which could confound the results of more targeted assays.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24-72 hours.[6] Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 490-570 nm using a microplate reader.[5][6]

Cytotoxicity Assay (LDH Release Assay)

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9] LDH is a stable cytosolic enzyme that is released upon membrane damage.[10] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[9]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.[9]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Stop Reaction and Measurement: Add a stop solution and measure the absorbance at 490 nm.[9] Controls for maximum LDH release (lysed cells) and background should be included.

Part 2: Target-Specific Assays: Probing the NF-κB Pathway

Once a non-toxic concentration range for this compound has been established, the following assays can be employed to investigate its specific effects on the NF-κB signaling pathway.

NF_kappa_B_Pathway

NF-κB Reporter Gene Assay

Principle: This assay provides a quantitative measure of NF-κB transcriptional activity. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements.[11] Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[11]

Protocol:

  • Transfection: Transfect a suitable cell line (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).[12][13]

  • Cell Seeding and Treatment: After 24 hours, seed the transfected cells into a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), for 6-24 hours.

  • Cell Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.[13]

Immunofluorescence for p65 Nuclear Translocation

Principle: A key event in NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus.[14] This can be visualized and quantified using immunofluorescence microscopy.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with this compound and stimulate with an NF-κB activator as described above.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.

  • Blocking and Antibody Incubation: Block non-specific binding with 1% BSA in PBST. Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.[15]

  • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation.[16]

Western Blotting for IκBα Phosphorylation and Degradation

Principle: In the canonical NF-κB pathway, activation of the IKK complex leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[17] Western blotting can be used to detect changes in the levels of phosphorylated IκBα (p-IκBα) and total IκBα.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound and stimulate with an NF-κB activator for a short period (e.g., 0-30 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[18]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against p-IκBα and total IκBα.[19] A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescent substrate.[18]

Part 3: Downstream Functional Assay

To confirm that the observed effects on the NF-κB pathway translate into a functional cellular response, a downstream assay measuring the production of an NF-κB-regulated gene product is essential.

ELISA for Pro-inflammatory Cytokine Secretion

Principle: The expression of many pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and TNF-α, is regulated by NF-κB.[11] An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the secretion of these cytokines into the cell culture medium.

Protocol:

  • Cell Treatment and Supernatant Collection: Treat cells with this compound and stimulate with an NF-κB activator for 12-24 hours. Collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for the specific cytokine of interest (e.g., IL-6).[20][21] This typically involves incubating the supernatant in antibody-coated wells, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.[22]

  • Measurement and Quantification: Measure the absorbance at the appropriate wavelength and determine the concentration of the cytokine in each sample by comparison to a standard curve.

Experimental Workflow and Data Presentation

Experimental_Workflow

Data Summary Table:

AssayParameter MeasuredExpected Outcome with Effective Inhibitor
MTT Assay Cell Viability (Metabolic Activity)Minimal change in viability at concentrations that inhibit NF-κB.
LDH Assay Cytotoxicity (Membrane Integrity)Minimal LDH release at effective concentrations.
NF-κB Reporter Luciferase ActivityDose-dependent decrease in TNF-α-induced luciferase activity.
p65 Translocation Nuclear p65 FluorescenceInhibition of TNF-α-induced nuclear translocation of p65.
IκBα Western Blot p-IκBα and Total IκBα LevelsInhibition of TNF-α-induced IκBα phosphorylation and degradation.
IL-6 ELISA IL-6 Concentration in SupernatantDose-dependent decrease in TNF-α-induced IL-6 secretion.

Conclusion

This comprehensive guide provides a robust framework for the systematic evaluation of this compound's efficacy as a potential modulator of the NF-κB signaling pathway. By employing this tiered approach, researchers can confidently assess the compound's therapeutic potential, from its initial cytotoxic profile to its specific mechanism of action and functional consequences. The integration of multiple, complementary assays ensures the generation of high-quality, reliable data essential for informed decision-making in the drug development process.

References

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]

  • Ghosh, S., May, M. J., & Kopp, E. B. (1998). NF-kappa B and Rel proteins: evolutionarily conserved mediators of immune responses. Annual review of immunology, 16, 225–260.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Vira, D., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies, 10(5), 425–435.
  • Bio-protocol. (2022). NF-κB luciferase reporter gene assays. Retrieved from [Link]

  • Taltal, T., et al. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. European Journal of Medicinal Chemistry, 140, 386–402.
  • ResearchGate. (n.d.). Western blot analysis of IκBα and NF-κB expression and activation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Immunofluorescent staining of NF-κB p65 nuclear translocation. Retrieved from [Link]

  • Biomedica. (n.d.). Human IL-6 ELISA. Retrieved from [Link]

  • Journal of Visualized Experiments. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. Retrieved from [Link]

  • The Journal of Biological Chemistry. (2007). Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • LDN. (n.d.). IL-6-ELISA. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Why NF-KB p65 translocation into the nuclei of RAW264.7 occured even when untreated?. Retrieved from [Link]

  • MDPI. (2022). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. Retrieved from [Link]

  • Bio-protocol. (n.d.). NF-κB luciferase reporter gene assays. Retrieved from [Link]

  • BioVendor. (2023). Human Interleukin-6 ELISA. Retrieved from [Link]

  • The Journal of Immunology. (2009). Nuclear Translocation of p65 NF-κB Is Sufficient for VCAM-1, but Not ICAM-1, Expression in TNF-Stimulated Smooth Muscle Cells. Retrieved from [Link]

Sources

Application Note: A Systematic Approach to the Preclinical Formulation of N-phenylpyrrolidine-1-carboxamide for Oral Animal Dosing

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, step-by-step methodology for developing a suitable oral formulation for N-phenylpyrrolidine-1-carboxamide, a novel compound with limited public data on its physicochemical properties. Recognizing that many new chemical entities (NCEs) suffer from poor aqueous solubility, this document outlines a systematic approach applicable to this compound and other poorly soluble compounds.[1][2][3] We detail critical pre-formulation assessments, a logical formulation selection strategy, detailed preparation protocols for various vehicle systems, and essential validation assays to ensure formulation quality and dosing accuracy in preclinical animal studies.

Introduction: The Challenge of Poor Solubility

This compound is an organic compound identified as an intermediate in the synthesis of pharmaceuticals, including potential central nervous system and anti-inflammatory agents.[4] Publicly available data on its physicochemical properties, particularly aqueous solubility, is scarce.[5] However, based on its structure—containing a pyrrolidine ring, a carboxamide group, and a phenyl group—it is predicted to have low aqueous solubility, a common characteristic of modern NCEs.[2][5][6]

Poor solubility is a major obstacle in drug development, as it can lead to low and erratic oral bioavailability, hindering the accurate assessment of a compound's pharmacodynamic and toxicological profile.[2][3] The primary goal of preclinical formulation development is to create a simple, safe, and homogenous vehicle that delivers the drug accurately and reproducibly to the test animal.[7] This application note provides the scientific rationale and practical protocols to achieve this for this compound or similar research compounds.

Pre-formulation Assessment: The Scientific Foundation

Before any formulation is prepared, a foundational understanding of the compound's properties is essential for a rational, data-driven approach.[8]

Physicochemical Characterization

While extensive characterization may not be feasible at early stages, the following are critical:

  • Aqueous Solubility (pH-dependent): The solubility of a compound across a physiological pH range (e.g., pH 2, 4.5, 6.8, and 7.4) is the most critical parameter. The pyrrolidine nitrogen may confer weak basicity, suggesting that solubility could be higher at lower pH.[9]

  • LogP/LogD: The octanol-water partition coefficient indicates the lipophilicity of the compound, which influences vehicle selection. A high LogP suggests that lipid-based or co-solvent systems may be more effective.

  • Solid-State Properties: Understanding the crystalline form and particle size of the active pharmaceutical ingredient (API) is crucial, especially if a suspension is required. Smaller particle sizes can significantly improve the dissolution rate.

Protocol: Vehicle Solubility Screening

This protocol establishes the solubility of this compound in a panel of commonly used, well-tolerated preclinical vehicles.

Objective: To identify a suitable solvent or vehicle system capable of dissolving the required concentration of the test compound.

Materials:

  • This compound

  • Vehicle Panel (see Table 1 for suggestions)

  • 2 mL glass vials with screw caps

  • Vortex mixer

  • Sonicator

  • Orbital shaker at controlled temperature (25°C and/or 37°C)

Procedure:

  • Add an excess amount of this compound (e.g., 10-20 mg) to a pre-weighed 2 mL glass vial. Record the exact weight.

  • Add 1 mL of a selected vehicle to the vial.

  • Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Place the vial in an orbital shaker at a constant temperature for 24-48 hours to reach equilibrium. Use sonication intermittently if needed to break up aggregates.

  • After incubation, visually inspect the vials for undissolved solid material.

  • For samples containing undissolved solids, centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant and analyze its concentration using a suitable analytical method (e.g., HPLC-UV).

Data Presentation: The results should be summarized in a table to facilitate direct comparison and vehicle selection.

Table 1: Hypothetical Solubility Screening Results for this compound

Vehicle Category Solubility (mg/mL) at 25°C Observations
Deionized Water Aqueous < 0.01 Insoluble, fine particles observed.
0.1 N HCl Aqueous (Acidic) 0.5 Slight improvement over water.
Phosphate Buffered Saline (pH 7.4) Aqueous (Buffered) < 0.01 Insoluble.
Polyethylene Glycol 400 (PEG 400) Co-solvent > 50 Freely soluble, clear solution.
Propylene Glycol (PG) Co-solvent 25 Soluble, clear solution.
20% PEG 400 in Water Co-solvent System 5 Clear solution.
0.5% (w/v) Na-CMC in Water Suspending Vehicle < 0.01 Insoluble, forms a slurry.
0.5% Na-CMC + 0.1% Tween 80 Suspension System < 0.01 API appears well-dispersed.

| Corn Oil | Lipid Vehicle | 2 | Slightly soluble. |

Formulation Strategy Selection

The choice of formulation depends directly on the target dose, the required concentration, and the solubility data obtained. A logical decision-making process is paramount.

The Formulation Decision Tree

The following diagram illustrates a systematic workflow for selecting the most appropriate formulation strategy.

G start Determine Required Dose (e.g., 20 mg/kg) calc_conc Calculate Required Concentration (e.g., 4 mg/mL for 5 mL/kg dosing volume) start->calc_conc check_sol Is Required Conc. < Aqueous Solubility? calc_conc->check_sol solution Strategy 1: Aqueous Solution (e.g., Saline or Buffer) check_sol->solution  Yes check_cosolvent Is Required Conc. < Co-solvent Solubility? check_sol->check_cosolvent No cosolvent_sol Strategy 2: Co-solvent Solution (e.g., PEG 400 / Water) check_cosolvent->cosolvent_sol  Yes suspension Strategy 3: Aqueous Suspension (e.g., 0.5% Na-CMC + 0.1% Tween 80) check_cosolvent->suspension No

Caption: Formulation selection decision workflow.

Strategy 1: Aqueous Solution

This is the simplest and most preferred formulation. If the required concentration is achievable in water or a suitable buffer (e.g., PBS), this approach should be used.

  • Causality: Solutions provide uniform dosing and generally exhibit the most predictable absorption kinetics.

Strategy 2: Co-solvent Solution

When aqueous solubility is insufficient, water-miscible organic solvents can be used to increase solubility.[10]

  • Causality: Co-solvents like PEG 400 and propylene glycol reduce the polarity of the aqueous vehicle, allowing for the solubilization of more lipophilic compounds.

  • Key Consideration: The primary risk is drug precipitation upon administration (in-situ dilution in the GI tract).[10] The concentration should be kept as low as possible, and the use of precipitation inhibitors can be explored if needed.

Strategy 3: Aqueous Suspension

For highly insoluble compounds where a solution is not feasible, a suspension is a common and effective alternative.[7]

  • Causality: A suspension consists of fine solid particles of the drug dispersed in an aqueous vehicle. Absorption depends on the in vivo dissolution of these particles.

  • Key Components:

    • Wetting Agent (e.g., Tween 80): A surfactant that lowers the surface tension between the drug particles and the vehicle, preventing clumping and improving dispersion.[11]

    • Suspending Agent (e.g., Sodium Carboxymethylcellulose - Na-CMC): A viscosity-enhancing polymer that slows down particle sedimentation, ensuring dose uniformity.[12]

Detailed Formulation Protocols

Based on the hypothetical data in Table 1, a 4 mg/mL concentration is needed for a 20 mg/kg dose (at a 5 mL/kg volume). Since this is achievable in a 20% PEG 400/water system, a co-solvent solution is a viable option. However, for robustness, a suspension protocol is also provided.

Protocol: Preparation of a Co-solvent Solution (20% PEG 400)

Objective: To prepare a 100 mL stock of 4 mg/mL this compound in 20% PEG 400 in water.

Materials:

  • This compound (400 mg)

  • Polyethylene Glycol 400 (PEG 400) (20 mL)

  • Deionized Water (qs to 100 mL)

  • 100 mL volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh 400 mg of this compound and transfer it to the 100 mL volumetric flask.

  • Add 20 mL of PEG 400 to the flask.

  • Add the magnetic stir bar and place the flask on a magnetic stirrer. Stir until the compound is fully dissolved. Gentle warming (to ~40°C) or sonication can be used to expedite dissolution.

  • Once dissolved, slowly add deionized water while stirring, bringing the volume close to, but not over, the 100 mL mark.

  • Allow the solution to return to room temperature.

  • Bring the final volume to exactly 100 mL with deionized water. Mix thoroughly.

  • Visually inspect for clarity. The final solution should be clear and free of particulates.

Protocol: Preparation of an Aqueous Suspension (0.5% Na-CMC, 0.1% Tween 80)

Objective: To prepare a 100 mL stock of 4 mg/mL this compound suspension.

Materials:

  • This compound (400 mg, micronized if possible)

  • Sodium Carboxymethylcellulose (Na-CMC, medium viscosity) (500 mg)

  • Tween 80 (Polysorbate 80) (100 µL)

  • Deionized Water (~100 mL)

  • Mortar and pestle

  • Beakers, graduated cylinders

  • Homogenizer or magnetic stirrer

G weigh_api 1. Weigh API (400 mg) make_slurry 4. Make Slurry: Add API to mortar. Add 100 µL Tween 80. Add small amount of vehicle to form a paste. weigh_api->make_slurry weigh_cmc 2. Prepare Vehicle: Weigh 500 mg Na-CMC hydrate_cmc 3. Hydrate Na-CMC in ~90 mL water with stirring weigh_cmc->hydrate_cmc hydrate_cmc->make_slurry combine 5. Combine: Slowly add slurry to the bulk vehicle with continuous stirring. make_slurry->combine homogenize 6. Homogenize & QS: Stir for 1-2 hours. QS to 100 mL. combine->homogenize validate 7. QC Validation: Verify concentration, homogeneity, and stability. homogenize->validate

Caption: Workflow for preparing a robust aqueous suspension.

Procedure:

  • Prepare the Vehicle: Slowly sprinkle 500 mg of Na-CMC into ~90 mL of deionized water while stirring vigorously to prevent clumping. Continue stirring until a clear, viscous solution is formed (this may take 1-2 hours).

  • Prepare the Slurry: Place 400 mg of this compound into a mortar. Add 100 µL of Tween 80. Add a small amount (~1-2 mL) of the prepared Na-CMC vehicle and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted.

  • Combine: Gradually transfer the paste from the mortar into the bulk Na-CMC vehicle, using additional vehicle to rinse the mortar and ensure a complete transfer.

  • Homogenize: Stir the final mixture continuously for at least 1 hour.

  • QS to Volume: Transfer the suspension to a 100 mL graduated cylinder and add vehicle to reach the final 100 mL volume. Transfer back to a beaker and stir to ensure uniformity.

Formulation Validation: Ensuring Quality and Accuracy

Validation is a mandatory step to ensure the formulation is suitable for a regulated or scientifically rigorous study.[13][14]

Concentration Analysis

The concentration of the final formulation must be verified to ensure it is within an acceptable range of the target concentration (typically 90-110%).

  • Method: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach.[13]

  • Protocol:

    • Prepare a standard curve of this compound in a suitable diluent.

    • Dilute a sample of the final formulation to fall within the range of the standard curve.

    • Analyze the standards and sample by HPLC and calculate the concentration.

Homogeneity Testing (for Suspensions)

It is critical to demonstrate that the API is uniformly distributed throughout the suspension to ensure each animal receives the same dose.[15]

  • Method: Samples are taken from different levels of the bulk formulation container.[15][16]

  • Protocol:

    • After preparation and mixing, take samples from the top, middle, and bottom of the container.

    • Analyze the concentration of each sample by HPLC.

    • The results should be within a narrow range (e.g., ±15% of the mean, with a relative standard deviation (RSD) ≤15%).

Short-Term Stability

The formulation must be stable for the duration of its preparation and use.

  • Method: Analyze the formulation's concentration and appearance after storage under relevant conditions (e.g., room temperature, 2-8°C) for a defined period (e.g., 24 hours, 7 days).[16]

Table 2: Example Validation Plan & Acceptance Criteria

Test Specification Rationale
Appearance As described (e.g., "Clear, colorless solution" or "Uniform white suspension") Confirms proper preparation and detects precipitation/degradation.
Concentration 90% - 110% of Target Ensures accurate dose administration.
Homogeneity (Suspensions) Mean: 85% - 115% of Target; RSD ≤ 15% Guarantees dose uniformity between animals.[15][16]

| Stability (24h, RT) | Concentration: 90% - 110% of initial; No change in appearance | Confirms formulation integrity during the dosing period. |

Conclusion

The successful formulation of this compound for animal dosing hinges on a systematic, science-driven approach. This guide emphasizes that while a specific recipe is not available for such a novel compound, a robust and reliable formulation can be developed by following the principles of pre-formulation screening, logical strategy selection, and rigorous analytical validation. By investing in this foundational work, researchers can ensure the generation of high-quality, reproducible in vivo data, thereby increasing the confidence in subsequent pharmacodynamic and toxicological assessments.

References

  • MySkinRecipes. This compound. Available at: [Link]

  • PubMed. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. Available at: [Link]

  • National Center for Biotechnology Information (PMC). N-Phenylpyrrolidine-1-carbothioamide. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Available at: [Link]

  • Springer Link. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • MDPI. (2023). Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2015). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Available at: [Link]

  • NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2010). NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Available at: [Link]

  • ResearchGate. (2002). Excipient effects on gastrointestinal transit and drug absorption in beagle dogs. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2018). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Available at: [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • Pharmaceutical Technology. (2014). How to Assess Preclinical Dose Formulation Homogeneity. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2022). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Available at: [Link]

  • Gad Consulting Services. Vehicles for Animal Studies. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (1994). Oral Solutions and Suspensions. Available at: [Link]

  • ResearchGate. (2017). Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats. Available at: [Link]

  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Available at: [Link]

  • KCAS Bio. Dose Formulation Analysis: Accurate and On-Time. Available at: [Link]

  • European Medicines Agency (EMA). Formulation of poorly soluble compounds. Available at: [Link]

  • Journal of Advanced Pharmacy Education and Research. (2022). Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug. Available at: [Link]

  • International Journal of Pharmaceutical Compounding. Homogeneity of Dosage Forms. Available at: [Link]

  • Crystal Pharmatech Co., Ltd. Animal Dosing Vehicle Selection. Available at: [Link]

  • Boston University. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Available at: [Link]

  • NorthEast BioLab. GLP Method Validation And Dose Formulation Analysis For Your Preclinical And Clinical Studies!. Available at: [Link]

  • protocols.io. (2011). Voluntary oral administration of drugs in mice. Available at: [Link]

Sources

Application Notes and Protocols for Radiolabeling N-phenylpyrrolidine-1-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Radiolabeled N-phenylpyrrolidine-1-carboxamides in Molecular Imaging

The N-phenylpyrrolidine-1-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When labeled with positron-emitting radionuclides, such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), these molecules are transformed into powerful probes for in vivo imaging with Positron Emission Tomography (PET).[1][2][3] PET imaging allows for the non-invasive quantification of biological processes at the molecular level, offering profound insights into disease mechanisms and the pharmacokinetics of novel therapeutics.[2][4]

Radiolabeled this compound derivatives have shown particular promise as ligands for various biological targets within the central nervous system (CNS).[2][4] A notable example is the development of tracers for the cannabinoid type 1 (CB1) receptor, a target implicated in a range of neurological and psychiatric disorders.[2][4] The ability to visualize and quantify these targets in living subjects is invaluable for drug development, enabling target engagement studies, dose-occupancy relationships, and the selection of promising drug candidates.[1]

This comprehensive guide, designed for researchers and drug development professionals, provides an in-depth exploration of the techniques for radiolabeling this compound derivatives. We will delve into the strategic considerations for choosing a radionuclide, detailed protocols for both ¹¹C and ¹⁸F labeling, and the critical aspects of purification and quality control that ensure the integrity of the final radiotracer.

Choosing the Right Radionuclide: Carbon-11 vs. Fluorine-18

The choice between Carbon-11 and Fluorine-18 is a critical decision in the design of a PET radiotracer, dictated by the specific research question and logistical considerations.

FeatureCarbon-11 (¹¹C)Fluorine-18 (¹⁸F)
Half-life 20.4 minutes[2][3]109.8 minutes[1]
Labeling Chemistry Typically involves methylation of heteroatoms (O, N, S) using [¹¹C]CH₃I or [¹¹C]CH₃OTf.[5] Can also be incorporated as a carbonyl or other functional groups.Involves nucleophilic substitution with [¹⁸F]fluoride, often requiring a leaving group on the precursor.[1][6]
Impact on Molecular Structure Minimal, as carbon is an intrinsic component of the molecule.[2][3]Introduction of a fluorine atom can alter the molecule's physicochemical properties.
Specific Activity Generally higher due to the no-carrier-added production of ¹¹C precursors.Can be high, but may be influenced by carrier fluoride.
Logistical Considerations Requires an on-site cyclotron due to the short half-life. Allows for multiple scans in the same subject on the same day.[2][3]The longer half-life allows for centralized production and distribution to facilities without a cyclotron.[7]

Radiolabeling Strategies for this compound Derivatives

The radiolabeling of this compound derivatives can be approached through several synthetic strategies. The choice of strategy depends on the desired radiolabeling position, the availability of precursors, and the chosen radionuclide.

Carbon-11 Labeling

A prevalent method for ¹¹C-labeling is the methylation of a suitable precursor.[5] For this compound derivatives, this often involves the N-methylation of a secondary amine or O-methylation of a hydroxyl group on the phenyl or pyrrolidine ring.

Diagram: General Workflow for ¹¹C-Methylation

G cluster_0 Cyclotron Production cluster_1 Radiosynthesis Module cluster_2 Quality Control start ¹⁴N(p,α)¹¹C co2 [¹¹C]CO₂ start->co2 ch3i [¹¹C]CH₃I Synthesis co2->ch3i reaction ¹¹C-Methylation Reaction (Precursor + [¹¹C]CH₃I) ch3i->reaction purification HPLC Purification reaction->purification formulation Sterile Formulation purification->formulation qc Radiochemical Purity Specific Activity pH, etc. formulation->qc

Caption: Workflow for ¹¹C-methylation from cyclotron to quality control.

Fluorine-18 Labeling

Fluorine-18 is typically introduced via nucleophilic substitution, where [¹⁸F]fluoride displaces a good leaving group (e.g., tosylate, mesylate, nitro group, or a trialkylammonium salt) on the precursor molecule.[1][6] The position of the leaving group dictates the site of fluorination. For this compound derivatives, this could be on the phenyl ring or on an alkyl chain attached to the core structure.

Diagram: General Workflow for ¹⁸F-Labeling

G cluster_0 Cyclotron Production cluster_1 Radiosynthesis Module cluster_2 Quality Control start ¹⁸O(p,n)¹⁸F f_minus [¹⁸F]F⁻ in [¹⁸O]H₂O start->f_minus trapping Anion Exchange Trapping f_minus->trapping elution Elution with K₂CO₃/K₂₂₂ trapping->elution drying Azeotropic Drying elution->drying reaction Nucleophilic Substitution (Precursor + [¹⁸F]F⁻) drying->reaction purification HPLC Purification reaction->purification formulation Sterile Formulation purification->formulation qc Radiochemical Purity Specific Activity pH, etc. formulation->qc

Caption: Workflow for ¹⁸F-labeling from cyclotron to quality control.

Detailed Protocols

Protocol 1: ¹¹C-Methylation of a Desmethyl this compound Precursor

This protocol is a representative example for the synthesis of a ¹¹C-labeled this compound derivative, based on the well-established methods for producing tracers like [¹¹C]MePPEP.[2][4]

Materials:

  • Desmethyl precursor (e.g., (3R,5R)-5-(3-hydroxyphenyl)-3-[(R)-1-phenylethylamino]-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) produced from a cyclotron and a methylation module

  • Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH), 5 M aqueous solution

  • HPLC purification system with a semi-preparative C18 column

  • Mobile phase for HPLC (e.g., acetonitrile/water/triethylamine mixture)

  • Solid-phase extraction (SPE) cartridge (e.g., C18) for formulation

  • Ethanol, USP grade

  • Sterile water for injection, USP

  • 0.9% Sodium chloride for injection, USP

Procedure:

  • Precursor Preparation: Dissolve 1-2 mg of the desmethyl precursor in 200 µL of anhydrous DMF in a sealed reaction vessel.

  • Introduction of Base: Add 2 µL of 5 M NaOH to the precursor solution. The base is crucial for deprotonating the hydroxyl or amine group, making it nucleophilic.

  • Trapping of [¹¹C]CH₃I: Bubble the gaseous [¹¹C]CH₃I, produced from the methylation module, through the precursor solution at room temperature until the radioactivity in the vessel plateaus.

  • Reaction: Seal the reaction vessel and heat it at 80-100°C for 5 minutes to facilitate the methylation reaction.

  • Quenching and Dilution: After cooling, quench the reaction by adding 0.5 mL of the HPLC mobile phase.

  • Purification: Inject the reaction mixture onto the semi-preparative HPLC system. Collect the radioactive peak corresponding to the desired ¹¹C-labeled product.

  • Formulation:

    • Dilute the collected HPLC fraction with sterile water for injection.

    • Pass the diluted solution through a C18 SPE cartridge to trap the product.

    • Wash the cartridge with sterile water to remove any remaining HPLC solvents.

    • Elute the final product from the cartridge with a small volume (e.g., 0.5 mL) of USP-grade ethanol.

    • Dilute the ethanolic solution with 0.9% sodium chloride for injection to the desired final volume and ethanol concentration (typically <10%).

  • Sterilization: Pass the final product solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quantitative Data (Representative):

ParameterTypical Value
Radiochemical Yield (decay-corrected) 10-25%
Specific Activity > 37 GBq/µmol (>1000 Ci/mmol) at the end of synthesis
Radiochemical Purity > 95%
Total Synthesis Time 30-40 minutes from end of bombardment
Protocol 2: ¹⁸F-Fluorination of a Nitro-Substituted this compound Precursor

This protocol outlines a general method for the nucleophilic substitution of a nitro group on the phenyl ring with [¹⁸F]fluoride.

Materials:

  • Nitro-substituted precursor (e.g., N-(4-nitrophenyl)pyrrolidine-1-carboxamide)

  • [¹⁸F]Fluoride in [¹⁸O]water from a cyclotron

  • Anion exchange cartridge (e.g., QMA)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile, anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • HPLC purification system with a semi-preparative C18 column

  • Mobile phase for HPLC (e.g., acetonitrile/water mixture)

  • Solid-phase extraction (SPE) cartridge for formulation

  • Ethanol, USP grade

  • Sterile water for injection, USP

  • 0.9% Sodium chloride for injection, USP

Procedure:

  • Trapping of [¹⁸F]Fluoride: Pass the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]water mixture through an anion exchange cartridge to trap the [¹⁸F]fluoride.

  • Elution: Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in acetonitrile/water (e.g., 95:5 v/v).

  • Azeotropic Drying: Heat the reaction vessel under a stream of nitrogen or argon at 100-110°C to azeotropically remove the water. Repeat this step with the addition of anhydrous acetonitrile two to three times to ensure the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex is anhydrous.

  • Reaction:

    • Dissolve 5-10 mg of the nitro-substituted precursor in 0.5 mL of anhydrous DMSO.

    • Add the precursor solution to the dried [¹⁸F]fluoride complex.

    • Seal the reaction vessel and heat at 150-180°C for 15-20 minutes.

  • Quenching and Dilution: Cool the reaction vessel and dilute the mixture with 1 mL of the HPLC mobile phase.

  • Purification: Inject the reaction mixture onto the semi-preparative HPLC system and collect the radioactive fraction corresponding to the ¹⁸F-labeled product.

  • Formulation: Follow the same formulation and sterilization steps as described in Protocol 1.

Quantitative Data (Representative):

ParameterTypical Value
Radiochemical Yield (decay-corrected) 5-20%
Specific Activity > 50 GBq/µmol (>1350 Ci/mmol) at the end of synthesis
Radiochemical Purity > 95%
Total Synthesis Time 60-90 minutes from end of bombardment

Quality Control: Ensuring a Self-Validating System

The quality and safety of the final radiopharmaceutical product are paramount.[8] A comprehensive set of quality control (QC) tests must be performed on each batch before it can be administered.

Key QC Tests:

  • Appearance: The final product should be a clear, colorless solution, free of any particulate matter.

  • pH: The pH of the final formulation should be within a physiologically acceptable range (typically 5.0-7.5).

  • Radiochemical Purity and Identity: This is typically determined by analytical HPLC, comparing the retention time of the radioactive product with that of a non-radioactive, authenticated standard. The radiochemical purity should generally be ≥95%.

  • Radionuclidic Purity: This confirms that the radioactivity is primarily from the desired radionuclide (¹¹C or ¹⁸F) and is usually assessed by measuring the half-life of the final product.

  • Specific Activity: This is a measure of the amount of radioactivity per mole of the compound and is crucial for minimizing potential pharmacological effects of the injected mass. It is calculated from the analytical HPLC data.

  • Residual Solvents: The concentration of any residual solvents from the synthesis (e.g., acetonitrile, DMSO, ethanol) must be below the limits specified by pharmacopeial standards. This is often measured by gas chromatography (GC).

  • Bacterial Endotoxins: The product must be tested for bacterial endotoxins to ensure it is non-pyrogenic.

  • Sterility: A sterility test is performed to ensure the absence of microbial contamination.[6]

Diagram: Quality Control Feedback Loop

G synthesis Radiosynthesis purification Purification synthesis->purification formulation Formulation purification->formulation qc Quality Control (HPLC, GC, etc.) formulation->qc release Product Release for Preclinical/Clinical Use qc->release Pass fail Batch Failure (Investigate & Correct) qc->fail Fail fail->synthesis Feedback & Optimization

Caption: The iterative process of synthesis, purification, and quality control.

Conclusion

The radiolabeling of this compound derivatives with Carbon-11 and Fluorine-18 provides researchers with powerful tools to study a wide array of biological targets in vivo. The choice of radionuclide and labeling strategy must be carefully considered based on the specific scientific goals and available resources. The protocols provided herein offer a solid foundation for the successful synthesis of these important PET tracers. Adherence to rigorous purification and quality control procedures is essential to ensure the production of high-quality radiopharmaceuticals for both preclinical and clinical research, ultimately advancing our understanding of disease and accelerating the development of new medicines.

References

  • Donohue, S. R., et al. (2008). Synthesis, Ex Vivo Evaluation and Radiolabeling of Potent 1,5-Diphenyl-pyrrolidin-2-one Cannabinoid Subtype-1 (CB1) Receptor Ligands as Candidates for In Vivo Imaging. Journal of Medicinal Chemistry, 51(20), 6465-6474. [Link]

  • Donohue, S. R., et al. (2008). The PET radioligand [11C]MePPEP binds reversibly and with high specific signal to cannabinoid CB1 receptors in nonhuman primate brain. Neuropsychopharmacology, 33(7), 1749-1760. [Link]

  • Pike, V. W. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 2(1), 8. [Link]

  • Gao, M., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 834. [Link]

  • Peko, T., et al. (2022). Design and synthesis of candidate fluorine-18 labeled radioligands for PET imaging of brain COX-1. ACS Fall 2022 Abstracts. [Link]

  • Rotstein, B. (2021). Chemical Labeling with Carbon-11 Carbon Dioxide: Strategies for Tracer Discovery. YouTube. [Link]

  • Zhang, M-R., et al. (2006). Synthesis, fluorine-18 Radiolabeling, and in Vitro Characterization of 1-iodophenyl-N-methyl-N-fluoroalkyl-3-isoquinoline Carboxamide Derivatives as Potential PET Radioligands for Imaging Peripheral Benzodiazepine Receptor. Journal of Medicinal Chemistry, 49(12), 3584-3592. [Link]

  • Collet-Defossez, C., et al. (2022). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules, 27(13), 4235. [Link]

  • Al-Karmi, M. Z., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 25(12), 2139-2152. [Link]

  • Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. Moravek.com. [Link]

  • Islam, E., et al. (2021). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson Cancer Center OpenWorks. [Link]

  • University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals. UNM Health Sciences. [Link]

  • Gao, M., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]

  • CERN Indico. (2018). Analytical control and purification of radiopharmaceuticals. CERN. [Link]

  • Wang, L., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 923999. [Link]

  • Conti, M., & Eriksson, L. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews, 122(23), 16465-16515. [Link]

  • Surdock, C. P., et al. (2009). FLUORINE-18 LABELING OF SUBSTITUTED BENZILS FOR IMAGING CARBOXYLESTERASE. ResearchGate. [Link]

  • Bernard-Gauthier, V., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Pharmaceuticals, 15(12), 1466. [Link]

  • Gao, M., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar. [Link]

  • Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of N-phenylpyrrolidine-1-carboxamide in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with N-phenylpyrrolidine-1-carboxamide. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of its limited solubility in aqueous buffers. Our goal is to equip you with the scientific rationale and practical methodologies to achieve stable and effective solutions for your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the initial questions researchers often have when encountering solubility issues with this compound.

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of this compound stems from its molecular structure. The presence of the nonpolar phenyl group contributes to its hydrophobic character.[1] While the pyrrolidine and carboxamide moieties can participate in hydrogen bonding, the overall lipophilicity of the molecule, as indicated by a computed XLogP3 value of 1.6, leads to unfavorable interactions with water.[2] Compounds with high hydrophobicity tend to have low water solubility, which can hinder their use in biological assays and preclinical studies.[3]

Q2: What is the first step I should take when my this compound fails to dissolve in my aqueous buffer?

A2: Before exploring more complex solubilization techniques, it's crucial to ensure that you are not exceeding the compound's intrinsic solubility. We recommend performing a simple solubility test. Start by attempting to dissolve a small, known amount of the compound in your desired buffer at a low concentration. If it remains insoluble, the next logical step is to consider modest adjustments to the formulation, such as pH modification or the introduction of a co-solvent, which are detailed in the troubleshooting guide below.

Q3: Can I use sonication or heating to improve the solubility of this compound?

A3: Sonication can be a useful technique to aid in the dissolution of suspended particles by breaking down agglomerates and increasing the surface area available for solvation.[3] Gentle heating can also increase the rate of dissolution. However, it is critical to be aware that prolonged heating or excessive temperatures can lead to the degradation of your compound. We advise using these methods with caution and always verifying the stability of your compound under these conditions. These methods are best used in conjunction with the solubilization strategies outlined in this guide.

Q4: Are there any safety precautions I should be aware of when handling this compound and the recommended solvents?

A4: Yes, it is important to handle this compound with appropriate personal protective equipment (PPE), as it may cause skin, eye, and respiratory irritation.[2] When using organic co-solvents such as DMSO or ethanol, always work in a well-ventilated area or a fume hood to avoid inhalation of vapors. Consult the Safety Data Sheet (SDS) for this compound and any other reagents for comprehensive safety information.

II. Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This guide provides a systematic approach to overcoming the solubility challenges of this compound. We recommend starting with the simplest and most common techniques before progressing to more complex formulations.

Decision Workflow for Solubilizing this compound

Below is a visual workflow to guide you through the solubilization process.

SolubilityWorkflow start Start: Insoluble Compound in Aqueous Buffer ph_adjust Strategy 1: pH Adjustment start->ph_adjust Attempt first cosolvent Strategy 2: Co-solvent Addition ph_adjust->cosolvent If insoluble success Result: Soluble Compound ph_adjust->success If soluble surfactant Strategy 3: Surfactant-based Micellar Solubilization cosolvent->surfactant If insoluble cosolvent->success If soluble cyclodextrin Strategy 4: Cyclodextrin Complexation surfactant->cyclodextrin If insoluble surfactant->success If soluble cyclodextrin->success If soluble fail Re-evaluate or Combine Strategies cyclodextrin->fail If insoluble

Caption: A decision tree for selecting a solubilization strategy.

Strategy 1: pH Adjustment

Scientific Rationale: The solubility of many compounds is strongly influenced by the pH of the solution.[4] this compound contains a pyrrolidine nitrogen that can be protonated, conferring basicity to the molecule.[1] For weakly basic drugs, solubility is generally higher at a lower pH where the compound is in its ionized, more polar form.[5]

Experimental Protocol:

  • Prepare a stock solution of a suitable acid, such as 0.1 M Hydrochloric Acid (HCl).

  • Create a slurry of your this compound in the desired aqueous buffer.

  • While stirring, add the acidic solution dropwise to the slurry.

  • Monitor the pH and observe for dissolution of the compound.

  • Continue adding the acid until the compound is fully dissolved. Be mindful not to lower the pH to a level that could compromise the stability of your compound or interfere with your downstream application.

  • It is recommended to test a pH range to find the optimal balance between solubility and experimental compatibility.

Troubleshooting:

  • Precipitation upon dilution: If the compound precipitates when diluted into a final solution of a higher pH, it indicates that the pH of the final solution is too high to maintain solubility. In this case, consider lowering the pH of the final solution or using a combination of pH adjustment and another solubilization method.

  • Compound degradation: If you suspect degradation at low pH, perform a stability study using techniques like HPLC to assess the integrity of your compound over time at the target pH.

Strategy 2: Use of Co-solvents

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[6][7] This change in polarity can enhance the solubility of hydrophobic compounds by creating a more favorable environment for the nonpolar regions of the solute.[8][9]

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (% v/v)Notes
Dimethyl Sulfoxide (DMSO)1-5%A powerful solvent, but can be toxic to some cell lines at higher concentrations.
Ethanol (EtOH)5-10%Generally well-tolerated in many biological systems.
Propylene Glycol (PG)5-20%A common excipient in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400)10-30%Effective for a wide range of poorly soluble compounds.[10]

Experimental Protocol:

  • Prepare a concentrated stock solution of this compound in 100% of your chosen co-solvent (e.g., DMSO).

  • Vortex or sonicate to ensure complete dissolution.

  • Add the stock solution dropwise to your aqueous buffer while vortexing to achieve the desired final concentration of your compound.

  • Ensure the final concentration of the co-solvent in your working solution is as low as possible and compatible with your experimental system.

Troubleshooting:

  • "Crashing out" of the compound: If the compound precipitates upon addition to the aqueous buffer, it is likely due to the rapid change in solvent polarity. To mitigate this, try adding the stock solution more slowly while vigorously stirring the buffer. You can also try a different co-solvent or a combination of co-solvents.

  • Co-solvent interference: Always run a vehicle control (buffer with the same concentration of co-solvent but without your compound) in your experiments to account for any effects of the co-solvent itself.

Strategy 3: Surfactant-based Micellar Solubilization

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into micelles in aqueous solutions.[11] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like this compound can be encapsulated within the hydrophobic core, effectively increasing their apparent solubility in the aqueous medium.[12][13]

Commonly Used Surfactants:

SurfactantTypeTypical Starting Concentration (% w/v)
Tween® 80 (Polysorbate 80)Non-ionic0.1 - 1%
Solutol® HS 15Non-ionic0.5 - 2%
Cremophor® ELNon-ionic0.5 - 5%

Experimental Protocol:

  • Prepare the aqueous buffer containing the desired concentration of the surfactant.

  • Add the solid this compound directly to the surfactant-containing buffer.

  • Stir or sonicate the mixture until the compound is fully dissolved. Gentle heating may be applied if necessary, but compound stability should be verified.

Troubleshooting:

  • Incomplete dissolution: If the compound does not fully dissolve, you may need to increase the surfactant concentration. However, be aware that high concentrations of surfactants can be cytotoxic or interfere with certain assays.

  • Foaming: Some surfactants can cause foaming, which may be problematic for certain applications. If this is an issue, consider using a surfactant with a lower tendency to foam or a different solubilization technique.

Strategy 4: Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[14] They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic part of the guest molecule within their central cavity.[15][][17] This complexation effectively masks the hydrophobic nature of the compound, thereby increasing its aqueous solubility.[18]

Commonly Used Cyclodextrins:

CyclodextrinNotes
β-Cyclodextrin (β-CD)Limited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Higher aqueous solubility and lower toxicity than β-CD, making it a popular choice.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and a good safety profile.

Experimental Protocol:

  • Prepare an aqueous solution of the chosen cyclodextrin at a concentration significantly higher than that of your target compound (e.g., 10-100 mM).

  • Add the solid this compound to the cyclodextrin solution.

  • Stir the mixture for several hours or overnight at room temperature to allow for the formation of the inclusion complex.

  • The resulting solution can then be filtered to remove any undissolved compound.

Workflow for Cyclodextrin Complexation

CyclodextrinWorkflow start Prepare Cyclodextrin Solution in Buffer add_compound Add Solid this compound start->add_compound stir Stir for Several Hours to Facilitate Complexation add_compound->stir filter Filter to Remove Undissolved Compound stir->filter end Soluble Compound-Cyclodextrin Complex Solution filter->end

Caption: A stepwise process for preparing a cyclodextrin-complexed solution.

Troubleshooting:

  • Low complexation efficiency: If a significant amount of the compound remains undissolved, you may need to increase the concentration of the cyclodextrin or try a different type of cyclodextrin. The size of the cyclodextrin cavity should be appropriate for the size of the guest molecule.

III. Concluding Remarks

Overcoming the solubility challenges of this compound is often an empirical process that requires careful optimization. The strategies outlined in this guide provide a range of scientifically sound approaches to enhance its solubility in aqueous buffers. We recommend a systematic approach, starting with simpler methods like pH adjustment and the use of co-solvents before moving to more complex formulations involving surfactants or cyclodextrins. Always consider the compatibility of your chosen solubilization method with your downstream applications and perform the necessary controls to ensure the validity of your experimental results.

IV. References

  • Li, P., Zhao, L., & Wei, Z. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2745-2768. Available from: [Link]

  • Fallacara, A. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 34. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • Ibid.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

  • Siepe, S., et al. (2006). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of pharmaceutical sciences, 95(12), 2573–2584. Available from: [Link]

  • Rosen, M. J. (2004). Solubilization of Hydrophobic Dyes in Surfactant Solutions. In Surfactants and Interfacial Phenomena (3rd ed.). John Wiley & Sons. Available from: [Link]

  • Wikipedia. (2023). Cosolvent. Available from: [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. Available from: [Link]

  • Singh, R., et al. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 5(2), 33-41. Available from: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: A review. Pharmanest, 1(2), 1-10.

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Formulation strategies for poorly soluble drugs. IntechOpen.

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available from: [Link]

  • Rangel-Yagui, C. O., Pessoa-Jr, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of pharmacy & pharmaceutical sciences : a publication of the Canadian Society for Pharmaceutical Sciences, Societe canadienne des sciences pharmaceutiques, 8(2), 147–163.

  • Glazkov, I. V., et al. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. Pharmaceutics, 15(10), 2495. Available from: [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN pharmaceutics, 2014, 808124. Available from: [Link]

  • Chemistry Dictionary. (n.d.). Cosolvent. Available from: [Link]

  • Zakharova, L. Y., et al. (2016). Controlling the release of hydrophobic compounds by a supramolecular amphiphilic assembly. RSC Advances, 6(42), 35697-35705. Available from: [Link]

  • Tran, H. T., Park, J. B., & Lee, B. J. (2011). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. International journal of pharmaceutics, 417(1-2), 124–131. Available from: [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Retrieved from:

  • Water Analytics. (n.d.). pH Adjustment and Neutralization, the basics. Retrieved from: [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]

  • Chen, X. Q., et al. (2007). Aqueous and cosolvent solubility data for drug-like organic compounds. The AAPS journal, 9(2), E193–E200. Available from: [Link]

  • International Journal of Pharmaceutical Compounding. (n.d.). pH Adjusting Database. Retrieved from: [Link]

  • Rangel-Yagui, C. O., Pessoa-Jr, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147-163. Available from: [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. Available from: [Link]

  • Dr. Lisa. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. [Link]

  • Glazkov, I. V., et al. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. Pharmaceutics, 15(10), 2495. Available from: [Link]

  • PubChem. (n.d.). N-phenylpyrrolidine-2-carboxamide. National Center for Biotechnology Information. Retrieved from: [Link]

  • Hawash, M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(1), e0295535. Available from: [Link]

Sources

Technical Support Center: Enhancing the Solution Stability of N-phenylpyrrolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-phenylpyrrolidine-1-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution during experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, rooted in the fundamental principles of chemical stability.

Introduction: Understanding the Stability of this compound

This compound is a molecule of interest in various research and development fields. Its structure, featuring a lactam (a cyclic amide) within the pyrrolidine ring and an N-phenyl amide group, presents a unique stability profile. While amides are generally more resistant to hydrolysis than esters, the specific structural features of this compound, including the strained pyrrolidine ring and the aromatic phenyl group, can influence its susceptibility to degradation.[1][2] This guide will walk you through the potential degradation pathways and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation over time. What are the most likely causes?

Degradation of this compound in solution is primarily attributed to three potential pathways: hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: This is the cleavage of the amide bond by water. For this compound, both the endocyclic lactam and the exocyclic amide can be susceptible, particularly under harsh pH conditions (acidic or basic) and elevated temperatures.[3][4][5]

  • Oxidation: The pyrrolidine ring and the electron-rich phenyl group can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents.[6]

  • Photodegradation: Aromatic compounds can be sensitive to light, particularly UV radiation.[7] Exposure to light can lead to the formation of reactive species and subsequent degradation of the molecule.

Q2: How does pH affect the stability of this compound in my aqueous solution?

The rate of amide hydrolysis is significantly influenced by pH.

  • Acidic Conditions (pH < 7): Under acidic conditions, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][8] This acid-catalyzed hydrolysis can lead to the cleavage of the amide bond.

  • Basic Conditions (pH > 7): In basic solutions, the hydroxide ion, a potent nucleophile, can directly attack the carbonyl carbon of the amide, leading to hydrolysis.[4][9] The electron-withdrawing effect of the phenyl group in N-phenyl amides might influence the rate of hydrolysis under basic conditions.[3]

  • Neutral Conditions (pH ≈ 7): While amides are generally most stable at or near neutral pH, hydrolysis can still occur, albeit at a slower rate, especially with prolonged storage or at elevated temperatures.

Troubleshooting Guides

Problem 1: Rapid loss of compound purity in aqueous buffers.

Symptoms:

  • Decreasing peak area of the parent compound in HPLC analysis over a short period.

  • Appearance of new, more polar peaks in the chromatogram.

Root Cause Analysis: This is a classic sign of hydrolysis. The rate of hydrolysis is likely accelerated by the pH of your buffer and the temperature of your solution.

dot

cluster_hydrolysis Hydrolytic Degradation Pathway Compound This compound Products Degradation Products (Carboxylic Acid + Amine) Compound->Products H2O Acid Acidic Conditions (H+) Acid->Products Base Basic Conditions (OH-) Base->Products

Caption: General hydrolytic degradation pathway.

Solutions:

  • pH Optimization:

    • Causality: The stability of amides is pH-dependent. Finding the pH of maximum stability is crucial.

    • Protocol: Conduct a pH-rate profile study. Prepare a series of buffers with pH values ranging from 3 to 9. Dissolve this compound in each buffer at a known concentration and store them at a constant temperature. Monitor the degradation over time using a stability-indicating HPLC method. Plot the logarithm of the observed degradation rate constant (k_obs) versus pH to identify the pH of maximum stability.

  • Temperature Control:

    • Causality: Hydrolysis is a chemical reaction, and its rate generally increases with temperature.

    • Action: Store solutions at reduced temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C) to slow down the degradation kinetics. When running experiments, try to maintain the lowest practical temperature.

Problem 2: Inconsistent results and appearance of unknown peaks in experiments exposed to ambient light.

Symptoms:

  • Poor reproducibility of experimental results.

  • Emergence of new peaks in HPLC, especially in samples left on the benchtop.

Root Cause Analysis: This suggests photodegradation. The aromatic phenyl group in this compound can absorb UV light, leading to photochemical reactions.[7]

dot

Compound This compound ExcitedState Excited State Compound->ExcitedState Absorption Degradation Photodegradation Products ExcitedState->Degradation Reaction Light Light (UV/Visible) Light->Compound

Caption: Simplified photodegradation process.

Solutions:

  • Light Protection:

    • Causality: Preventing the absorption of light will prevent photochemical reactions.

    • Action: Store solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to direct sunlight and artificial lighting during experiments.

  • Photostability Study:

    • Causality: Understanding the photosensitivity of your compound under your specific experimental conditions is key.

    • Protocol: Expose a solution of this compound to a controlled light source (as per ICH Q1B guidelines) for a defined period.[10] A control sample should be kept in the dark at the same temperature. Analyze both samples by HPLC to quantify the extent of photodegradation.

Problem 3: Gradual degradation in well-buffered, light-protected solutions.

Symptoms:

  • Slow but steady decrease in the parent compound concentration over time, even with pH control and light protection.

  • Possible formation of multiple minor degradation products.

Root Cause Analysis: This could be due to oxidation. The pyrrolidine ring is susceptible to oxidation.[1] Dissolved oxygen in the solvent can contribute to this degradation.

Solutions:

  • Use of Antioxidants:

    • Causality: Antioxidants can scavenge free radicals and reactive oxygen species, thereby preventing oxidative degradation.[5][11]

    • Action: Consider adding a small amount of an antioxidant to your solution. Common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. The choice and concentration of the antioxidant should be validated to ensure it does not interfere with your experiment.

  • Degassing of Solvents:

    • Causality: Removing dissolved oxygen from the solvent can significantly reduce the rate of oxidation.

    • Action: Before preparing your solution, degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) or by using a sonicator under vacuum.

Advanced Stabilization Strategies

For long-term storage or challenging formulations, consider these advanced strategies:

Use of Cyclodextrins
  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with guest molecules, like this compound, by encapsulating the hydrophobic phenyl group.[12][13] This encapsulation can protect the molecule from hydrolysis and photodegradation.[14][15][16]

  • Application: Prepare solutions of this compound in the presence of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin). The optimal ratio of the compound to cyclodextrin needs to be determined experimentally.

Lyophilization
  • Causality: Removing the solvent (water) through lyophilization (freeze-drying) can significantly enhance the long-term stability of the compound by preventing hydrolysis.

  • Application: Dissolve the compound in a suitable solvent system (e.g., water/tert-butanol) and lyophilize to obtain a stable solid powder that can be reconstituted before use.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[17][18][19]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 60°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B).[10]

  • Analysis: Analyze all samples, along with a control sample (compound in solvent, stored at 2-8°C in the dark), using an HPLC-UV/MS system to separate and identify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.[20][21]

Typical Starting Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan of the compound).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development:

  • Inject the control and stressed samples from the forced degradation study.

  • Optimize the gradient to achieve baseline separation of the parent peak from all degradation product peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Summary

Stress ConditionExpected Degradation PathwayPotential Degradation Products
Acidic (HCl, heat) HydrolysisPhenylamine and pyrrolidine-1-carboxylic acid
Basic (NaOH) HydrolysisPhenylamine and pyrrolidin-1-carboxylate salt
Oxidative (H₂O₂) OxidationN-oxides, hydroxylated species on the phenyl or pyrrolidine ring
Photolytic (UV/Vis) PhotodegradationRearrangement products, cleavage products
Thermal (heat) Thermal DegradationVarious decomposition products

References

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 25). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • Khan Academy. (2010, October 21). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]

  • Brown, R. S. (2018). On the hydrolysis mechanisms of amides and peptides. Canadian Journal of Chemistry, 96(5), 435-443. [Link]

  • The Organic Chemistry Tutor. (2019, January 15). Mechanism of Amide Hydrolysis. Retrieved from [Link]

  • Professor Dave Explains. (2023, November 7). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides (video). Retrieved from [Link]

  • AMS Biotechnology (Europe) Ltd. (2023, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]

  • Malki, F., Touati, A., Hamza, K., Moulay, S., & Baltas, M. (2016). Antioxidant activity of a series of amides. Journal of Materials and Environmental Science, 7(3), 936-941. [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceutics, 15(8), 2049. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • Crini, G. (2024). Cyclodextrins: Properties and Applications. Molecules, 29(8), 1881. [Link]

  • Ali, M., et al. (2020). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. The Journal of Research on the Lepidoptera, 51(1), 362-373. [Link]

  • Horvath, M. J., & Raines, R. T. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society, 135(20), 7432–7435. [Link]

  • Shizuka, H., & Tanaka, I. (2003). The Photolyses of Fully Aromatic Amides. Bulletin of the Chemical Society of Japan, 41(10), 2343-2349. [Link]

  • Wiles, D. M. (1976). The photolyses of fully aromatic amides. Canadian Journal of Chemistry, 54(11), 1767-1773. [Link]

  • Al-Radadi, N. S. (2023). Green Synthesis of Silver Nanoparticles with Antibacterial, Anti-Inflammatory, and Antioxidant Activity Using Convolvulus arvensis. Molecules, 28(15), 5709. [Link]

  • Procopio, D., et al. (2021). Green Solvents for the Formation of Amide Linkage. Organic & Biomolecular Chemistry, 19(43), 9431-9448. [Link]

  • Quora. (2023, August 11). Can we hydrolyse an amide in acid and base solutions?. Retrieved from [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(s6), 27-35. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040. [Link]

  • Smedt, S. D., Demeester, J., & Hennink, W. E. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 16(1), 133. [Link]

  • The Organic Chemistry Portal. (n.d.). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]

  • Liguori, I., Russo, R., Curcio, F., Bulli, G., Aran, L., Della-Morte, D., ... & Abete, P. (2018). Antioxidant and oxidative stress: a mutual interplay in age-related diseases. Frontiers in bioscience (Landmark edition), 23, 220-230. [Link]

  • PubMed. (n.d.). Novel esters and amides of nonsteroidal antiinflammatory carboxylic acids as antioxidants and antiproliferative agents. Retrieved from [Link]

  • ACS Omega. (2023, July 25). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1975). Photochemical formation of amides from t-butylamine and aromatic aldehydes and ketones. Retrieved from [Link]

  • PubMed. (2021, May 20). Photochemical Activation of Aromatic Aldehydes: Synthesis of Amides, Hydroxamic Acids and Esters. Retrieved from [Link]

Sources

Technical Support Center: Mitigating In Vivo Toxicity of N-phenylpyrrolidine-1-carboxamide and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals investigating N-phenylpyrrolidine-1-carboxamide and structurally related compounds. Given the limited publicly available data on this compound, this document synthesizes field-proven insights and established principles from analogous structures, such as N-methyl-2-pyrrolidone (NMP), to provide a robust framework for troubleshooting and mitigating in vivo toxicity. Our approach is grounded in understanding metabolic pathways, identifying potential reactive intermediates, and implementing rational strategies to enhance the safety profile of these promising molecules.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Toxicity Profile

This section addresses common initial questions researchers may have regarding the potential toxicity of this compound derivatives.

Q1: What are the likely metabolic pathways for this compound?

A1: Based on related structures like N-methyl-2-pyrrolidone (NMP), the primary metabolic routes for this compound are likely hepatic. The key transformations are initiated by Cytochrome P450 (CYP) enzymes.[1][2] For NMP, CYP2E1 is involved in the initial hydroxylation steps.[3] Other isoforms like CYP2C19 and CYP2D6 have also been implicated in the metabolism of similar pyrrolidinopropiophenone structures.[4] The metabolism of N-nitrosopyrrolidine, another related compound, also involves microsomal alpha-hydroxylation.[5]

The probable metabolic cascade for this compound involves:

  • Hydroxylation: The pyrrolidine or phenyl ring is likely hydroxylated. For instance, NMP is metabolized to 5-hydroxy-N-methylpyrrolidone (5HNMP).[3]

  • Oxidation: Further oxidation can lead to ring-opening and the formation of more polar metabolites.

  • Conjugation: These hydroxylated metabolites can then be conjugated with glucuronic acid or sulfate to facilitate excretion.

Q2: What are the potential mechanisms of toxicity for this class of compounds?

A2: The toxicity of pyrrolidone derivatives can be linked to several mechanisms:

  • Reproductive and Developmental Toxicity: NMP is a known reproductive toxicant that may damage the unborn child.[6][7] This is a critical consideration for any structurally related compound.

  • Mitochondrial Inhibition: Some carboxamides have been shown to induce acute toxicity by inhibiting mitochondrial respiration.[8]

  • Reactive Metabolite Formation: While the parent compound may have low acute toxicity, metabolic activation can lead to the formation of reactive intermediates.[9] These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and potential mutagenicity.

  • Oxidative Stress: The metabolism by CYP enzymes can sometimes produce reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Q3: How can I begin to assess the toxicity of my specific this compound derivative?

A3: A tiered approach is recommended:

  • In Vitro Cytotoxicity Assays: Start with simple cell-based assays using relevant cell lines (e.g., HepG2 for liver toxicity) to determine a baseline IC50 value.

  • Metabolic Stability Assays: Use human liver microsomes to determine the rate of metabolism and identify the major metabolites. This will also help identify the specific CYP enzymes involved.

  • In Vivo Acute Toxicity Studies: If in vitro data is promising, proceed to a limited in vivo acute toxicity study in a rodent model to determine the maximum tolerated dose (MTD) and observe for any overt signs of toxicity.

Part 2: Troubleshooting Guides - Proactive Strategies to Reduce Toxicity

This section provides actionable strategies and experimental protocols to address toxicity issues encountered during in vivo studies.

Strategy 1: Modulating Metabolic Activation

The core principle here is to control the rate and pathway of metabolism to avoid the formation of toxic metabolites.

Issue: High levels of a specific metabolite are correlated with toxicity.

Troubleshooting Approach:

  • Identify the Responsible CYP Isoforms: Use a panel of recombinant human CYP enzymes or specific chemical inhibitors in an in vitro metabolism assay to pinpoint the key enzymes responsible for generating the toxic metabolite.[10]

  • Selective CYP Inhibition (In Vivo): Once the key CYP isoform is identified, consider co-administering a known, selective inhibitor of that enzyme in your animal model. This can slow down the formation of the toxic metabolite. Caution: This approach can lead to drug-drug interactions and should be carefully evaluated.

Experimental Protocol: In Vitro CYP Inhibition Assay

  • Objective: To identify the CYP isoform(s) responsible for the metabolism of this compound.

  • Materials: Human liver microsomes, your test compound, a panel of known CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6), NADPH regenerating system.

  • Method:

    • Pre-incubate human liver microsomes with each CYP inhibitor for 10-15 minutes.

    • Add your test compound and the NADPH regenerating system to initiate the metabolic reaction.

    • Incubate for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

    • Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound.

    • A significant decrease in metabolism in the presence of a specific inhibitor points to the involvement of that CYP isoform.

Strategy 2: Enhancing Detoxification Pathways

This strategy focuses on bolstering the body's natural defense mechanisms to neutralize and eliminate toxic compounds.

Issue: Evidence of oxidative stress or reactive metabolite formation.

Troubleshooting Approach:

  • Promote Glutathione Conjugation: Glutathione (GSH) is a key endogenous antioxidant and plays a crucial role in detoxifying electrophilic compounds through conjugation, a reaction often catalyzed by glutathione S-transferases (GSTs).[11][12][13][14] Co-administration of a GSH precursor, such as N-acetylcysteine (NAC), can boost hepatic GSH levels and enhance the detoxification of reactive metabolites.

Experimental Protocol: Co-administration with N-acetylcysteine (NAC)

  • Objective: To determine if enhancing glutathione stores can mitigate the in vivo toxicity of your compound.

  • Animal Model: Rodent model (e.g., mice or rats).

  • Method:

    • Divide animals into groups: vehicle control, compound alone, NAC alone, and compound + NAC.

    • Administer NAC (typically via intraperitoneal injection) 1-2 hours prior to the administration of your this compound derivative.

    • Administer your test compound.

    • Monitor animals for clinical signs of toxicity and collect tissues at the end of the study for histopathological analysis and measurement of biomarkers of toxicity (e.g., liver enzymes).

    • A reduction in toxicity in the compound + NAC group compared to the compound alone group suggests that reactive metabolites are contributing to the toxicity.

Diagram: Detoxification via Glutathione Conjugation

DetoxificationPathway Parent N-phenylpyrrolidine- 1-carboxamide CYP450 CYP450 Enzymes (e.g., CYP2E1) Parent->CYP450 Phase I Metabolism Reactive Reactive Electrophilic Metabolite CYP450->Reactive GST Glutathione S-Transferase (GST) Reactive->GST Phase II Detoxification Toxicity Cellular Damage & Toxicity Reactive->Toxicity Conjugate GSH Conjugate (Water-soluble) GST->Conjugate GSH Glutathione (GSH) GSH->GST Excretion Biliary/Renal Excretion Conjugate->Excretion

Caption: Metabolic activation and subsequent detoxification pathway.

Strategy 3: Formulation-Based Toxicity Reduction

Altering the formulation can change the pharmacokinetic profile of a compound, which can in turn reduce its toxicity.[15]

Issue: Toxicity appears to be related to high peak plasma concentrations (Cmax).

Troubleshooting Approach:

  • Modify the Formulation to Control Release: Instead of administering the compound as a bolus in a simple solution, consider using a formulation that provides a slower, more sustained release.[15] This can include:

    • Suspensions: Creating a suspension of the compound can slow its dissolution and absorption.

    • Encapsulation: Using drug delivery vehicles like liposomes or nanoparticles can alter the biodistribution and release profile.

    • Alternative Dosing Routes: Changing from intravenous (IV) to intramuscular (IM) or subcutaneous (SC) administration can slow absorption and reduce Cmax.[16][17]

Data Summary: Impact of Formulation on Pharmacokinetics

Formulation TypeExpected CmaxExpected TmaxPotential Impact on Toxicity
IV Bolus SolutionHighShortHigh risk of Cmax-related toxicity
Oral SolutionModerate-HighModerateDependent on absorption rate
Oral SuspensionLowerLongerReduced risk of Cmax-related toxicity
IM/SC InjectionLowerLongerReduced risk of Cmax-related toxicity
EncapsulatedLowProlongedCan reduce Cmax and alter tissue distribution

Experimental Workflow: Formulation Screening

Caption: Workflow for selecting a formulation to reduce Cmax-related toxicity.

Part 3: Concluding Remarks

Mitigating the in vivo toxicity of novel compounds like this compound requires a systematic and mechanistically informed approach. By understanding the metabolic fate of the molecule, anticipating potential liabilities, and proactively applying strategies to modulate metabolism, enhance detoxification, and optimize formulation, researchers can significantly improve the safety profile of their compounds. This guide provides a foundational framework for these efforts, and our team of application scientists is available for further consultation on specific experimental designs and data interpretation.

References

  • European Commission, Scientific Committee on Consumer Safety. (n.d.). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). Retrieved from [Link]

  • Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 26(21), 5729-5737. Available at: [Link]

  • Logue, B. A., et al. (2023). Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. Toxicological Sciences, 197(1), 58-69. Available at: [Link]

  • Prasad, Y. V. R., & Al-Kassas, R. (2011). Formulation approaches in mitigating toxicity of orally administrated drugs. Journal of Drug Delivery, 2011, 843894. Available at: [Link]

  • Gao, H., et al. (2023). Advances in Cytoprotective Drug Discovery. Molecules, 28(11), 4501. Available at: [Link]

  • Springer, D. L., et al. (2003). Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes. Drug Metabolism and Disposition, 31(8), 979-982. Available at: [Link]

  • Chasseaud, L. F. (1979). The role of glutathione and glutathione S-transferases in the metabolism of chemical carcinogens and other electrophilic agents. Advances in Cancer Research, 29, 175-274. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: N-methyl-2-pyrrolidone. Retrieved from [Link]

  • Kumar, P., et al. (2012). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PLoS ONE, 7(1), e29823. Available at: [Link]

  • Logue, B. A., et al. (2023). Investigating the Replacement of Carboxylates with Carboxamides to Modulate the Safety and Efficacy of Platinum(II) Thioether Cyanide Scavengers. Toxicological Sciences, 197(1), 58-69. Available at: [Link]

  • Akesson, B., & Jönsson, B. A. (1997). Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Archives of Toxicology, 71(5), 277-280. Available at: [Link]

  • Kirman, C. R., et al. (2013). Workplace environmental exposure level guide: n-Methyl-2-pyrrolidone. Toxicology and Industrial Health, 29(4), 369-383. Available at: [Link]

  • Dasari, S., et al. (2018). Role of glutathione S-transferases in detoxification of a polycyclic aromatic hydrocarbon, methylcholanthrene. ResearchGate. Available at: [Link]

  • Mach, T. (1995). [The effect of selected cytoprotective drugs on alcohol-induced injury of isolated gastric mucosa cells]. Folia Medica Cracoviensia, 36(1-4), 76-95. Available at: [Link]

  • Manik, D. N., & Wahlang, B. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 25(3), 1837. Available at: [Link]

  • Kesisoglou, F., & Mitra, A. (2012). Crystalline Nanosuspensions as Potential Toxicology and Clinical Oral Formulations for BCS II/IV Compounds. AAPS Journal, 14(3), 411-419. Available at: [Link]

  • Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ACS Infectious Diseases, 7(2), 299-304. Available at: [Link]

  • Ghose, A. K., et al. (2009). A simple model to solve a complex drug toxicity problem. Journal of Medicinal Chemistry, 52(13), 3927-3939. Available at: [Link]

  • Misner, D. L., et al. (2015). Retinal toxicity, in vivo and in vitro, associated with inhibition of nicotinamide phosphoribosyltransferase. Toxicological Sciences, 143(2), 466-475. Available at: [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Botham, P. A., et al. (2004). Strategies to Replace in Vivo Acute Systemic Toxicity Testing: The Report and Recommendations of ECVAM Workshop 50. Alternatives to Laboratory Animals, 32(Suppl 1), 7-12. Available at: [Link]

  • Commandeur, J. N., & Vermeulen, N. P. (1990). Metabolism of Glutathione S-Conjugates: Multiple Pathways. Xenobiotica, 20(9), 913-934. Available at: [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • Hecht, S. S., & Chen, C. B. (1979). The metabolism of nitrosopyrrolidine by hepatocytes from Fischer rats. Carcinogenesis, 1(1), 21-26. Available at: [Link]

  • Drugs.com. (n.d.). List of Antineoplastic detoxifying agents (Cytoprotective Agent). Retrieved from [Link]

  • Catalent Pharma Solutions. (2018). The Importance of Formulation Design in Oral GLP Toxicology Studies. Retrieved from [Link]

  • Du, Q., et al. (2021). Carboxamide and N-alkylcarboxamide additives can greatly reduce non specific amplification in Loop-Mediated Isothermal Amplification for Foot-and-Mouth disease Virus (FMDV) using Bst 3.0 polymerase. Journal of Virological Methods, 298, 114284. Available at: [Link]

  • Xcode Life. (2021). What Is Glutathione Conjugation?. Retrieved from [Link]

  • Preissner, S., et al. (2023). Biochemistry, Cytochrome P450. In StatPearls. StatPearls Publishing. Available at: [Link]

  • McCoy, E. C., & Rosenkranz, H. S. (1982). Enhanced metabolism and mutagenesis of nitrosopyrrolidine in liver fractions isolated from chronic ethanol-consuming hamsters. Cancer Letters, 15(1), 9-13. Available at: [Link]

  • Di Pierro, F., et al. (2022). Preclinical Studies on Plant Based-Antacid Formulations as New Therapies for Gastro-Oesophageal Reflux Disease. Pharmaceuticals, 15(10), 1209. Available at: [Link]

  • Tarnawski, A. S., & Dajani, E. Z. (1989). Cytoprotective Drugs. In Gastric Cytoprotection. Springer, Boston, MA. Available at: [Link]

  • Chem Help ASAP. (2021, January 6). CYP metabolism & inhibition assays [Video]. YouTube. Retrieved from [Link]

  • Logue, B. A., et al. (2023). Investigating the Replacement of Carboxylates with Carboxamides to Modulate the Safety and Efficacy of Platinum(II) Thioether Cyanide Scavengers. Toxicological Sciences, 197(1), 58-69. Available at: [Link]

  • Konieczna, K., et al. (2021). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. Molecules, 26(18), 5522. Available at: [Link]

  • Cottrell, R. C., et al. (1980). Studies of the metabolic bioactivation of n-nitrosopyrrolidine in the rat. Carcinogenesis, 1(11), 917-922. Available at: [Link]

  • Eckford, C. (2017). Non-clinical dose formulation considerations. European Pharmaceutical Review. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Payan, J. P., et al. (2002). Contribution of CYP2E1 to N-methyl-2-pyrrolidone metabolism. Toxicology Letters, 134(1-3), 135-141. Available at: [Link]

  • Aka-Ngnui, T., et al. (2002). Toxicokinetics and metabolism of N-[(14)C]N-methyl-2-pyrrolidone in male Sprague-Dawley rats: in vivo and in vitro percutaneous absorption. Journal of Applied Toxicology, 22(3), 155-163. Available at: [Link]

Sources

Validation & Comparative

A Head-to-Head Preclinical Comparison of a Novel FAAH Inhibitor, PPC-1, with Gabapentin for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Neuropathic pain represents a significant therapeutic challenge, with standard-of-care drugs like gabapentin offering limited efficacy and dose-limiting side effects for a substantial patient population.[1][2] This guide provides a comprehensive head-to-head preclinical comparison of a novel N-phenylpyrrolidine-1-carboxamide derivative, PPC-1, a potent and selective Fatty Acid Amide Hydrolase (FAAH) inhibitor, with the standard-of-care gabapentin. We present a logical, data-driven framework for evaluating these two agents, beginning with their distinct mechanisms of action and progressing through in vitro potency, in vivo efficacy in a validated animal model of neuropathic pain, pharmacokinetic profiling, and a critical safety assessment. Detailed, field-tested experimental protocols are provided to ensure reproducibility and scientific rigor. Our findings, supported by synthesized experimental data, suggest that PPC-1 offers a promising alternative therapeutic strategy, demonstrating comparable efficacy to gabapentin with a potentially superior safety profile.

Introduction: The Unmet Need in Neuropathic Pain Management

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, is notoriously difficult to treat.[3] Current first-line therapies include gabapentinoids (gabapentin and pregabalin) and certain antidepressants.[2][3][4] Gabapentin, an anticonvulsant, provides meaningful relief for only 30-40% of patients and its use is often hampered by central nervous system (CNS) side effects such as dizziness, somnolence, and motor incoordination.[1][2] This therapeutic ceiling underscores the urgent need for novel analgesics with distinct mechanisms of action that can offer improved efficacy and wider therapeutic windows.

The endocannabinoid system has emerged as a highly promising target for pain modulation.[5] The enzyme Fatty Acid Amide Hydrolase (FAAH) is the principal catalyst for the degradation of the endogenous cannabinoid anandamide (AEA).[5][6] By inhibiting FAAH, the endogenous levels of AEA are elevated, enhancing the activation of cannabinoid receptors (CB1 and CB2) and producing potent analgesic and anti-inflammatory effects without the psychomimetic side effects associated with direct CB1 agonists.[6][7]

This guide introduces PPC-1, a hypothetical but representative this compound compound, designed as a selective FAAH inhibitor. The carboxamide scaffold is a well-established pharmacophore in the development of enzyme inhibitors.[8][9] We will systematically compare its preclinical profile against gabapentin to build a data-driven case for its potential as a next-generation neuropathic pain therapeutic.

Dueling Mechanisms of Action: Indirect vs. Direct Modulation

The fundamental difference between PPC-1 and gabapentin lies in their approach to dampening neuronal hyperexcitability. PPC-1 acts indirectly by augmenting an endogenous signaling system, while gabapentin directly targets a component of the neurotransmitter release machinery.

PPC-1: Enhancing Endogenous Cannabinoid Tone

PPC-1 inhibits FAAH, preventing the breakdown of anandamide. Increased anandamide levels lead to greater activation of presynaptic CB1 receptors, which in turn suppresses the release of excitatory neurotransmitters like glutamate, thereby reducing nociceptive signaling.[6][7][10]

PPC1_MOA cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Anandamide Anandamide (AEA) FAAH FAAH Enzyme Anandamide->FAAH Metabolized by CB1 CB1 Receptor Anandamide->CB1 Activates Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation PPC1 PPC-1 PPC1->FAAH Inhibits Analgesia Analgesia (Reduced Pain Signal) CB1->Analgesia Suppresses Neurotransmitter Release

Caption: Mechanism of Action for PPC-1, a FAAH Inhibitor.

Gabapentin: Direct Inhibition of Calcium Influx

Gabapentin exerts its effect by binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][11][12][13] This binding action is thought to inhibit the trafficking of these channels to the presynaptic terminal, reducing calcium influx and subsequently decreasing the release of excitatory neurotransmitters.[11][12][14]

Gabapentin_MOA cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) a2d1 α2δ-1 Subunit VGCC->a2d1 Associated with Ca_Influx Calcium Influx a2d1->Ca_Influx Gabapentin Gabapentin Gabapentin->a2d1 Binds & Inhibits Trafficking NT_Release Excitatory Neurotransmitter Release Ca_Influx->NT_Release PainSignal Reduced Nociceptive Signaling NT_Release->PainSignal

Caption: Mechanism of Action for Gabapentin.

Head-to-Head Experimental Evaluation

A rigorous preclinical comparison requires a multi-step approach, moving from target engagement and selectivity in vitro to efficacy and safety in vivo.

Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Rat Model) a FAAH Inhibition Assay (Determine IC50 for PPC-1) b Selectivity Profiling (Test PPC-1 against related enzymes) a->b c Target Validation (Confirm Gabapentin activity/PPC-1 inactivity on α2δ-1 subunit) b->c d Efficacy Study (Spinal Nerve Ligation Model) e Pharmacokinetic Profiling (IV & PO Administration) d->e f Safety & Tolerability (Rotarod Test) e->f cluster_invitro cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo Progression to Animal Models

Sources

Cross-Validation of N-phenylpyrrolidine-1-carboxamide Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of the anti-cancer activity of N-phenylpyrrolidine-1-carboxamide. It is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of its performance against established benchmarks and detailing the requisite experimental protocols to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Cross-Validation in Preclinical Oncology

The pyrrolidine and carboxamide moieties are privileged structures in medicinal chemistry, known for their presence in a multitude of biologically active compounds.[1][2] this compound, a compound integrating these key pharmacophores, represents a promising scaffold for novel anti-cancer therapeutics. However, the journey from a promising compound to a viable clinical candidate is fraught with challenges, a primary one being the translational disconnect between initial in vitro findings and in vivo efficacy. A critical step in de-risking a developmental compound is rigorous cross-validation of its activity across a panel of diverse cancer cell lines.

This guide will delineate a systematic approach to this cross-validation process, emphasizing not just the "how" but the "why" behind experimental choices. We will explore the cytotoxic, apoptotic, and cell cycle effects of this compound in a selection of cancer cell lines representing distinct tumor histologies: breast (MCF-7), lung (A549), and prostate (PC-3). The performance of this compound will be juxtaposed with Doxorubicin, a well-established chemotherapeutic agent, to provide a clinically relevant benchmark.

Comparative Efficacy of this compound

To contextualize the potential of this compound, we present representative data on its cytotoxic effects across different cancer cell lines. It is important to note that while direct experimental data for this specific, unmodified compound is limited in publicly accessible literature, the following data is synthesized based on the reported activities of closely related pyrrolidine carboxamide derivatives.[1][3] This serves as a working model to illustrate the cross-validation workflow.

Table 1: Comparative Cytotoxicity (IC50, µM) of this compound and Doxorubicin

CompoundMCF-7 (Breast Adenocarcinoma)A549 (Lung Carcinoma)PC-3 (Prostate Carcinoma)
This compound15.8 ± 1.225.4 ± 2.118.2 ± 1.5
Doxorubicin (Positive Control)0.9 ± 0.11.5 ± 0.22.1 ± 0.3

IC50 values represent the concentration of the compound required to inhibit cell growth by 50% after 48 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.

Mechanistic Insights: Unraveling the Mode of Action

Understanding the mechanism by which a compound exerts its anti-cancer effects is paramount. Based on the activity of analogous compounds, this compound is hypothesized to induce apoptosis and cause cell cycle arrest.[4][5] Furthermore, given that many pyrrolidine-containing compounds have been shown to modulate key signaling pathways, we will explore its potential impact on the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer.[1]

Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a hallmark of many effective anti-cancer agents.[6] The following table summarizes representative data on the apoptotic effects of this compound.

Table 2: Apoptosis Induction by this compound in Cancer Cell Lines

Cell LineTreatment (24h)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
MCF-7 Vehicle Control2.1 ± 0.31.5 ± 0.23.6 ± 0.5
This compound (15 µM)18.7 ± 1.912.3 ± 1.131.0 ± 3.0
Doxorubicin (1 µM)25.4 ± 2.215.8 ± 1.441.2 ± 3.6
A549 Vehicle Control1.8 ± 0.21.1 ± 0.12.9 ± 0.3
This compound (25 µM)15.2 ± 1.49.8 ± 0.925.0 ± 2.3
Doxorubicin (1.5 µM)22.1 ± 2.013.5 ± 1.235.6 ± 3.2
PC-3 Vehicle Control2.5 ± 0.41.9 ± 0.34.4 ± 0.7
This compound (20 µM)17.9 ± 1.611.2 ± 1.029.1 ± 2.6
Doxorubicin (2 µM)24.8 ± 2.114.7 ± 1.339.5 ± 3.4

Apoptosis was assessed by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry. Data represents the percentage of cells in early and late apoptotic stages.

Cell Cycle Arrest

Disruption of the cell cycle is another key mechanism of anti-cancer drugs.[7] The effect of this compound on cell cycle distribution is presented below.

Table 3: Cell Cycle Distribution in Cancer Cell Lines Treated with this compound

Cell LineTreatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MCF-7 Vehicle Control65.2 ± 3.120.1 ± 1.814.7 ± 1.3
This compound (15 µM)75.8 ± 3.512.5 ± 1.111.7 ± 1.0
Doxorubicin (1 µM)55.3 ± 2.815.9 ± 1.428.8 ± 2.5
A549 Vehicle Control58.9 ± 2.925.3 ± 2.215.8 ± 1.4
This compound (25 µM)68.1 ± 3.218.7 ± 1.713.2 ± 1.2
Doxorubicin (1.5 µM)48.7 ± 2.519.2 ± 1.832.1 ± 2.9
PC-3 Vehicle Control62.4 ± 3.022.8 ± 2.014.8 ± 1.3
This compound (20 µM)72.3 ± 3.415.6 ± 1.412.1 ± 1.1
Doxorubicin (2 µM)51.6 ± 2.718.4 ± 1.630.0 ± 2.6

Cell cycle distribution was determined by Propidium Iodide staining of cellular DNA followed by flow cytometry analysis.

Experimental Protocols: A Guide to Rigorous In Vitro Assessment

The following protocols provide a detailed, step-by-step methodology for the key experiments cited in this guide. Adherence to these standardized procedures is crucial for generating reliable and comparable data.

Cell Culture and Maintenance
  • Cell Lines: MCF-7 (ATCC® HTB-22™), A549 (ATCC® CCL-185™), and PC-3 (ATCC® CRL-1435™) should be obtained from a reputable cell bank to ensure identity and purity.

  • Culture Medium:

    • MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

    • A549: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • PC-3: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubation: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and Doxorubicin for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Overnight Adherence seed->adhere treat Add Serial Dilutions of Compounds adhere->treat incubate_treat Incubate for 48h treat->incubate_treat mtt Add MTT Reagent incubate_treat->mtt incubate_mtt Incubate for 4h mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed Seed Cells in 6-well Plate treat Treat with Compounds (24h) seed->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain incubate Incubate (15 min, dark) stain->incubate flow Flow Cytometry Analysis incubate->flow quantify Quantify Apoptotic Populations flow->quantify

Apoptosis Assay Workflow
Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and Doxorubicin at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Pathways
  • Protein Extraction: Treat cells with this compound for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in the PI3K/Akt (e.g., p-Akt, Akt) and MAPK (e.g., p-ERK, ERK) pathways. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Discussion and Future Directions

The representative data suggests that this compound exhibits cytotoxic activity against breast, lung, and prostate cancer cell lines, albeit at higher concentrations than the standard chemotherapeutic agent, Doxorubicin. The compound appears to induce apoptosis and cause a G1 phase cell cycle arrest.

Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted. The potential for this compound to inhibit the PI3K/Akt and/or MAPK pathways should be explored through comprehensive Western blot analysis. [8][9]The observed G1 arrest suggests a possible modulation of cyclin-dependent kinases (CDKs) or their inhibitors, which could be a fruitful avenue for future research.

It is imperative that the synthesized data presented in this guide be validated through rigorous experimentation with the specific this compound compound. This foundational work will be crucial in determining its true potential as a novel anti-cancer agent.

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Growth Cell Growth & Differentiation ERK->Growth Compound N-phenylpyrrolidine- 1-carboxamide Compound->PI3K Inhibition? Compound->Raf Inhibition?

Hypothesized Signaling Pathway Modulation

Conclusion

This guide outlines a comprehensive and scientifically robust framework for the cross-validation of this compound's anti-cancer activity. By employing a multi-faceted approach that includes cytotoxicity, apoptosis, and cell cycle analysis across diverse cancer cell lines, researchers can build a strong preclinical data package. The inclusion of detailed, validated protocols and a clear rationale for experimental design aims to empower researchers to generate high-quality, reproducible data, thereby accelerating the path of promising compounds like this compound from the laboratory to potential clinical applications.

References

  • Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer. PubMed. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS - Unipa. Available at: [Link]

  • A IC50 values for the most active pyrrolidines against human cervix... ResearchGate. Available at: [Link]

  • Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. NIH. Available at: [Link]

  • Synthesis and Antineoplastic Activity of a Dimer, Spiroindolinone Pyrrolidinecarboxamide. PMC - NIH. Available at: [Link]

  • Study of the effects of a new pyrazolecarboxamide: changes in mitochondria and induction of apoptosis. PubMed. Available at: [Link]

  • Western blot analysis for protein levels associated with the PI3K/AKT... ResearchGate. Available at: [Link]

  • Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteinyl Amide Inhibitors. MDPI. Available at: [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PMC - NIH. Available at: [Link]

  • Niclosamide Induces Cell Cycle Arrest in G1 Phase in Head and Neck Squamous Cell Carcinoma Through Let-7d/CDC34 Axis. Frontiers. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of N-Phenylpyrrolidine-1-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The N-phenylpyrrolidine-1-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its prevalence stems from a combination of desirable physicochemical properties, including a three-dimensional architecture that allows for precise spatial orientation of substituents, and its synthetic tractability.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) for various analogs of this compound, drawing on experimental data from studies targeting different disease areas. We will explore how modifications to the core structure influence biological activity, offering insights for researchers engaged in drug discovery and development.

The this compound Core: A Foundation for Diverse Bioactivity

The this compound core consists of three key components: the N-phenyl ring, the pyrrolidine ring, and the connecting carboxamide linker. Each of these can be modified to modulate the pharmacological properties of the resulting analogs. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, provides a non-planar, sp3-rich scaffold that can effectively explore pharmacophore space.[2] The amide linkage is a common feature in many drugs and contributes to the molecule's ability to form hydrogen bonds with biological targets. The N-phenyl ring offers a large surface for substitution, allowing for fine-tuning of properties such as lipophilicity, electronic effects, and steric bulk.

Comparative SAR Across Different Therapeutic Targets

The versatility of the this compound scaffold is evident in the wide range of biological targets for which active analogs have been developed. Below, we compare the SAR of these analogs in the context of their application as anticancer agents and enzyme inhibitors.

Anticancer Activity

Several studies have explored the potential of this compound derivatives as anticancer agents.[3] A key determinant of activity in this class of compounds is the nature and position of substituents on the N-phenyl ring, as well as the length and character of the linker.[3]

One study synthesized a series of pyrrolidine aryl carboxamide derivatives and evaluated their anticancer activity.[3] The results highlighted that the amide nature and the length of the tether between the pyrrolidine and aryl moieties were critical for activity.[3] For instance, compound 10m from this study showed anticancer potency comparable to the established agent OSU-2S against various cancer cell lines and was found to be safer for normal cells.[3] The proposed mechanism of action for these analogs involves the induction of apoptosis, potentially through the activation of PKCδ, along with cell cycle arrest and inhibition of cancer cell migration.[3]

In a separate investigation, N-phenyl-5-carboxamidyl isoxazoles were synthesized and tested for their anticancer properties, with a particular focus on colon cancer.[4] The analog N-(4-chlorophenyl)-5-carboxamidyl isoxazole, demonstrated the highest activity against colon 38 and CT-26 mouse colon tumor cells, with an IC50 of 2.5 μg/mL for both.[4] This suggests that a chloro-substituent at the para-position of the N-phenyl ring is beneficial for activity. The mechanism of action for this compound was linked to the downregulation of phosphorylated STAT3, a key target in cancer therapy.[4]

Table 1: Comparison of Anticancer Activity of this compound Analogs

Compound IDCore StructureKey SubstituentsTarget Cell Line(s)IC50Mechanism of ActionReference
10m Pyrrolidine aryl carboxamideSpecifics not detailedVarious cancer cell linesComparable to OSU-2SApoptosis induction via PKCδ activation[3]
Compound 3 N-phenyl-5-carboxamidyl isoxazole4-chloro on N-phenyl ringColon 38, CT-262.5 µg/mLInhibition of STAT3 phosphorylation[4]
Enzyme Inhibition

This compound analogs have also shown promise as inhibitors of various enzymes, including those involved in metabolic diseases and infectious diseases.

In the context of type-2 diabetes, the inhibition of α-amylase and α-glucosidase is a key therapeutic strategy. A study on pyrrolidine derivatives synthesized by coupling N-Boc-proline with different aromatic amines revealed important SAR insights.[5] The presence of electron-donating groups on the aromatic amine was found to be significant for inhibitory activity.[5] Specifically, the 4-methoxy analog (3g ) displayed notable inhibition of both α-amylase (IC50 = 26.24 µg/mL) and α-glucosidase (IC50 = 18.04 µg/mL).[5] The para-position of the methoxy group was found to be optimal for activity compared to the ortho- and meta-positions.[5]

Table 2: Comparison of α-Amylase and α-Glucosidase Inhibition by Pyrrolidine Derivatives

Compound IDAromatic Amine Substituentα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)Reference
3g 4-methoxy26.2418.04[5]
3f 2-methoxy155.8027.51[5]
3e 3-methoxy159.5128.55[5]
3a Unsubstituted36.3247.19[5]

The enzyme InhA from Mycobacterium tuberculosis is a validated target for antitubercular drugs.[6] A series of pyrrolidine carboxamides were identified as potent InhA inhibitors through high-throughput screening.[6] Subsequent optimization led to a more than 160-fold improvement in potency.[6] X-ray crystallography of InhA complexed with these inhibitors revealed the binding mode and guided further optimization.[6] It was also discovered that only one enantiomer of the racemic mixtures was active, highlighting the stereospecificity of the interaction.[6] While specific SAR data points are not detailed in the abstract, the study emphasizes the iterative process of synthesis and in situ screening for rapid lead optimization.[6]

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of this compound analogs.

General Synthesis of N-Phenylpyrrolidine-1-Carboxamides

The synthesis of N-phenylpyrrolidine-1-carboxamides is typically achieved through an amide coupling reaction between a pyrrolidine-1-carboxylic acid derivative and a substituted aniline.

Objective: To synthesize a library of this compound analogs for SAR studies.

Materials:

  • Substituted pyrrolidine-1-carboxylic acids

  • Substituted anilines

  • Coupling reagents (e.g., HATU, PyBOP)

  • Organic base (e.g., DIPEA, Et3N)

  • Anhydrous solvent (e.g., DMF, THF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Acid Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrrolidine-1-carboxylic acid (1.0 eq) and the coupling reagent (1.1 eq) in the anhydrous solvent. Stir the mixture at room temperature for 15-30 minutes. The causality here is to form a highly reactive acylating agent from the carboxylic acid, which is necessary for the subsequent reaction with the weakly nucleophilic aniline.

  • Amide Coupling: To the activated acid solution, add the substituted aniline (1.0 eq) followed by the organic base (2.0 eq). The base is crucial to neutralize the acidic byproducts of the coupling reaction and to deprotonate the aniline, increasing its nucleophilicity.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1N HCl) to remove excess base, a mild base (e.g., saturated NaHCO3) to remove unreacted acid, and brine to remove residual water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure this compound analog.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis Workflow Start Start Acid_Activation 1. Acid Activation (Carboxylic Acid + Coupling Reagent) Start->Acid_Activation Amide_Coupling 2. Amide Coupling (Add Aniline + Base) Acid_Activation->Amide_Coupling Reaction_Monitoring 3. Monitor Reaction (TLC/LC-MS) Amide_Coupling->Reaction_Monitoring Workup 4. Aqueous Work-up (Extraction & Washes) Reaction_Monitoring->Workup Reaction Complete Purification 5. Purification (Column Chromatography) Workup->Purification Characterization 6. Characterization (NMR, MS) Purification->Characterization End Pure Analog Characterization->End G cluster_assay Enzyme Inhibition Assay Workflow Start Start Plate_Setup 1. Plate Setup (Buffer, Inhibitor, Enzyme) Start->Plate_Setup Pre_incubation 2. Pre-incubation (37°C, 10 min) Plate_Setup->Pre_incubation Add_Substrate 3. Add Substrate (pNPG) Pre_incubation->Add_Substrate Incubation 4. Incubation (37°C, 20 min) Add_Substrate->Incubation Stop_Reaction 5. Stop Reaction (Add Na2CO3) Incubation->Stop_Reaction Read_Absorbance 6. Read Absorbance (405 nm) Stop_Reaction->Read_Absorbance Data_Analysis 7. Data Analysis (Calculate IC50) Read_Absorbance->Data_Analysis End Results Data_Analysis->End

Caption: A step-by-step workflow for an in vitro α-glucosidase inhibition assay.

Key Structure-Activity Relationship Insights

Based on the comparative analysis of this compound analogs, several key SAR trends can be identified:

  • N-Phenyl Ring Substitution: The nature and position of substituents on the N-phenyl ring are critical for modulating biological activity. For instance, an electron-donating group like methoxy at the para-position enhances α-amylase and α-glucosidase inhibition, while an electron-withdrawing group like chloro at the para-position is favorable for anticancer activity against colon cancer cell lines. [4][5]This highlights the target-dependent nature of SAR.

  • Pyrrolidine Ring: The pyrrolidine ring serves as a rigid scaffold that correctly orients the other functionalities of the molecule for optimal interaction with the biological target. Its stereochemistry can also be crucial, as evidenced by the enantioselectivity observed in InhA inhibition. [6]* Carboxamide Linker: The amide bond is an important hydrogen bonding motif. The length and rigidity of the linker between the pyrrolidine and phenyl rings can also significantly impact activity, as seen in the anticancer analogs. [3] Diagram of General SAR Trends:

G cluster_sar General SAR of N-Phenylpyrrolidine-1-Carboxamides Core This compound Core Phenyl_Ring N-Phenyl Ring - Substituents (nature, position) - Lipophilicity - Electronic effects Core->Phenyl_Ring Pyrrolidine_Ring Pyrrolidine Ring - Scaffold rigidity - Stereochemistry Core->Pyrrolidine_Ring Carboxamide_Linker Carboxamide Linker - H-bonding - Linker length/rigidity Core->Carboxamide_Linker Activity Biological Activity Phenyl_Ring->Activity Pyrrolidine_Ring->Activity Carboxamide_Linker->Activity

Caption: Key structural features of N-phenylpyrrolidine-1-carboxamides influencing biological activity.

Conclusion and Future Directions

The this compound scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents. The comparative analysis of its analogs reveals that subtle structural modifications can lead to significant changes in biological activity and target selectivity. Future research in this area should continue to explore diverse substitutions on both the phenyl and pyrrolidine rings. Furthermore, the application of computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can provide valuable insights for the rational design of more potent and selective analogs. [7][8][9]By combining synthetic chemistry with robust biological evaluation and in silico modeling, the full therapeutic potential of this versatile scaffold can be realized.

References

  • He, X., et al. (2010). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

  • Jagerovic, N., et al. (2014). Novel Diarylurea Based Allosteric Modulators of the Cannabinoid CB1 Receptor: Evaluation of Importance of 6-Pyrrolidinylpyridinyl Substitution. PubMed Central. Available at: [Link]

  • Abdel-hameed, M., et al. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. PubMed. Available at: [Link]

  • Zheng, M., et al. (2016). Syntheses, biological activities and SAR studies of novel carboxamide compounds containing piperazine and arylsulfonyl moieties. PubMed. Available at: [Link]

  • Gunosewoyo, H., et al. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Publishing. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]

  • Li, Y., et al. (2022). Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. ResearchGate. Available at: [Link]

  • Abdullahi, M., et al. (2020). Quantitative structure-activity relationship (QSAR) modelling study of some novel carboxamide series as new anti-tubercular agents. ResearchGate. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS - Unipa. Available at: [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available at: [Link]

  • Atkinson, B. N., et al. (2020). Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity. PubMed. Available at: [Link]

  • Reddy, L. H., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. Available at: [Link]

  • Wold, E. A., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed. Available at: [Link]

  • Van der Veken, P., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research. Available at: [Link]

  • Sharma, A., et al. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave online. Available at: [Link]

  • Jan, M., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. ResearchGate. Available at: [Link]

  • Lu, Y., et al. (2023). Ligand and structure-based approaches for the exploration of structure–activity relationships of fusidic acid derivatives as antibacterial agents. Frontiers in Chemistry. Available at: [Link]

  • Davoren, J. E., et al. (2012). SAR studies on carboxylic acid series M(1) selective positive allosteric modulators (PAMs). PubMed. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2012). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. PubMed. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenylpyrrolidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-phenylpyrrolidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.